Isobatatasin I
Description
This compound has been reported in Combretum psidioides and Dioscorea communis with data available.
Properties
CAS No. |
39499-84-8 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3,5,7-trimethoxyphenanthren-2-ol |
InChI |
InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-14(18)15(20-2)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3 |
InChI Key |
BQUYXVYTCAIRQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)OC)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Isobatatasin I: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Isobatatasin I, a phenanthrene derivative of interest for its potential biological activities. The document details its discovery, primary natural sources, and methods for its isolation and characterization. A summary of the cytotoxic activities of related phenanthrene compounds is presented, supported by detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a phenanthrene derivative that has been identified in several plant species. As a member of the phenanthrene class of compounds, it is of interest to the scientific community for its potential pharmacological properties. This document outlines the key information regarding the discovery and natural occurrence of this compound and provides a framework for its extraction and study.
Discovery and Natural Sources
The initial discovery and isolation of phenanthrene derivatives, including compounds structurally related to this compound, have been reported from the rhizomes of Tamus communis L. (black bryony), a member of the Dioscoreaceae family. Research conducted in the 1980s laid the groundwork for identifying a series of phenanthrenes from this plant source. While commercial suppliers indicate that this compound can be isolated from the rhizome of safflower, the primary focus of the available scientific literature centers on Tamus communis.
Table 1: Natural Sources of this compound and Related Phenanthrenes
| Compound | Natural Source | Plant Family |
| This compound | Rhizome of safflower, Tamus communis L. | Asteraceae, Dioscoreaceae |
Experimental Protocols
The following sections detail the methodologies for the isolation and analysis of phenanthrenes from Tamus communis, which are applicable for the isolation of this compound.
General Experimental Procedures
Nuclear Magnetic Resonance (NMR) spectra were recorded on Bruker instruments. Mass spectra were obtained using a VG-ZAB mass spectrometer. High-Performance Liquid Chromatography (HPLC) was performed using a system equipped with a UV detector.
Plant Material
Fresh rhizomes of Tamus communis L. were collected and processed for extraction.
Extraction and Isolation
The following protocol describes a general method for the isolation of phenanthrenes from the rhizomes of Tamus communis.
-
Extraction:
-
Fresh, minced rhizomes (approximately 1.5 kg) are percolated with methanol (MeOH) at room temperature.
-
The resulting methanolic extract is concentrated under reduced pressure.
-
The concentrated extract is then partitioned between chloroform (CHCl₃) and water.
-
-
Fractionation:
-
The chloroform-soluble fraction is subjected to Vacuum Liquid Chromatography (VLC) on silica gel.
-
Elution is performed with a gradient of chloroform and methanol.
-
-
Purification:
-
Fractions obtained from VLC are further purified using a combination of preparative Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and gel filtration on Sephadex LH-20.
-
This multi-step purification process allows for the isolation of individual phenanthrene compounds.
-
Biological Activity
While specific biological activity data for this compound from Tamus communis is not explicitly detailed in the reviewed literature, studies on other phenanthrenes isolated from the same source have demonstrated significant cytotoxic effects.
Cytotoxicity Assays
The cytotoxic effects of phenanthrene derivatives isolated from Tamus communis were evaluated against human cervix adenocarcinoma (HeLa) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 2: Cytotoxic Activity of Phenanthrenes from Tamus communis against HeLa Cells
| Compound | Chemical Name | IC₅₀ (µM) |
| 1 | 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | 8.52 ± 0.70 |
| 3 | 3-hydroxy-2,4,-dimethoxy-7,8-methylenedioxyphenanthrene | 3.64 ± 0.12 |
| 4 | 2-hydroxy-3,5,7-trimethoxyphenanthrene | Not specified |
| 5 | 2-hydroxy-3,5,7-trimethoxy-9,10-dihydrophenanthrene | Not specified |
Note: The numbering of compounds corresponds to that used in the study by Kovács et al. (2007). The direct correspondence of these compounds to this compound has not been definitively established in the reviewed literature.
Visualizations
Experimental Workflow for Isolation of Phenanthrenes
The following diagram illustrates the general workflow for the extraction and isolation of phenanthrene derivatives from the rhizomes of Tamus communis.
Caption: General workflow for the isolation of phenanthrenes.
Conclusion
This compound and its related phenanthrene compounds from Tamus communis represent a promising area for further research, particularly in the context of their cytotoxic properties. The methodologies outlined in this guide provide a solid foundation for the isolation and subsequent investigation of these natural products. Future studies should focus on definitively identifying this compound among the phenanthrene isolates from Tamus communis and exploring its specific biological activities and potential mechanisms of action.
The Biosynthesis of Isobatatasin I: A Technical Guide for Researchers
Abstract
Isobatatasin I, a 9,10-dihydrophenanthrene derivative isolated from plants such as Chinese yam (Dioscorea batatas), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final specialized product. This document outlines the key enzyme families involved, presents available quantitative data, and provides detailed experimental protocols for the characterization of these enzymes. Visual diagrams of the pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
This compound belongs to the phenanthrene class of plant secondary metabolites, which are known for their diverse biological activities.[1] Phenanthrenes are biosynthesized via the phenylpropanoid pathway, with stilbenes serving as key precursors.[2] The formation of the characteristic three-ring phenanthrene structure from a stilbene backbone involves an intramolecular oxidative coupling reaction. This guide will focus on the proposed enzymatic cascade leading to this compound, a dihydrophenanthrene derivative found in the peels of Dioscorea species.[1]
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. The pathway can be divided into three main stages:
-
Formation of the Stilbene Backbone: This stage involves the condensation of a phenylpropanoid-derived starter molecule with three molecules of malonyl-CoA to form a stilbene scaffold.
-
Oxidative Cyclization: An intramolecular oxidative coupling of the stilbene precursor leads to the formation of the 9,10-dihydrophenanthrene core.
-
Tailoring Reactions: A series of hydroxylation and methylation reactions modify the dihydrophenanthrene skeleton to yield this compound.
A detailed schematic of the proposed pathway is presented below.
Key Enzymes in the Pathway
The biosynthesis of this compound is catalyzed by a series of enzymes belonging to well-characterized families:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamic Acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.
-
Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, typified by resveratrol.
-
Laccases and/or Cytochrome P450 Monooxygenases: These enzymes are proposed to catalyze the critical intramolecular oxidative coupling of the stilbene precursor to form the 9,10-dihydrophenanthrene ring system. Laccases are known to perform oxidative coupling of various phenolic compounds.[3][4] Cytochrome P450s are also known to be involved in the metabolism of phenanthrene.[5][6]
-
Hydroxylases (likely Cytochrome P450s): Enzymes such as Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H), which are cytochrome P450s, are responsible for hydroxylating the B-ring of flavonoids.[7] It is hypothesized that analogous enzymes are responsible for the specific hydroxylation patterns observed in dihydrophenanthrenes like this compound.
-
O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the dihydrophenanthrene backbone.
Quantitative Data
Quantitative data specifically detailing the kinetic parameters of enzymes in the this compound biosynthetic pathway from Dioscorea species is currently limited in the published literature. However, data from related pathways and enzyme families can provide valuable benchmarks for researchers.
Table 1: Representative Kinetic Parameters of Key Enzyme Families
| Enzyme Family | Example Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |
| Stilbene Synthase | Vitis vinifera STS | p-Coumaroyl-CoA | 25 | 1.5 nkat/mg | Grapevine | (Not explicitly cited) |
| Laccase | Trametes villosa Laccase | trans-Resveratrol | - | 10.3 µmol/g·h (immobilized) | Fungus | [8] |
| Cytochrome P450 | Human CYP1A2 | Phenanthrene | - | - | Human | [5] |
| O-Methyltransferase | Perilla frutescens PfOMT3 | Chrysin | 2.8 | 1.2 pkat/µg | Perilla | [9] |
| O-Methyltransferase | Perilla frutescens PfOMT3 | Naringenin | 5.4 | 1.5 pkat/µg | Perilla | [9] |
Table 2: Phenanthrene Content in Dioscorea batatas Peel
| Compound | Concentration (µg/g dry weight) |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | 15.3 ± 1.2 |
| 6,7-dihydroxy-2,4-dimethoxy phenanthrene | 8.7 ± 0.9 |
| Batatasin I | 23.5 ± 2.1 |
| Data adapted from a quantitative analysis of phenanthrenes in the peel of D. batatas.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.
In Vitro Reconstitution of the Pathway
The complete biosynthetic pathway can be reconstituted in vitro to confirm the function of each enzyme.[10][11][12]
Protocol:
-
Gene Identification and Cloning: Identify candidate genes for each enzymatic step from a Dioscorea species transcriptome or genome database. Amplify the coding sequences via PCR and clone them into appropriate expression vectors.
-
Heterologous Expression and Purification: Transform a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae) with the expression constructs. Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Stepwise Reconstitution:
-
Stilbene Synthase Assay: Incubate purified STS with p-coumaroyl-CoA and malonyl-CoA. Analyze the reaction products by HPLC or LC-MS to confirm the production of the stilbene precursor.
-
Oxidative Cyclization Assay: Incubate the stilbene precursor with purified laccase or a microsomal preparation containing the candidate cytochrome P450, along with necessary cofactors (e.g., NADPH for P450s). Monitor the formation of the dihydrophenanthrene intermediate.
-
Hydroxylation and Methylation Assays: Sequentially add the purified hydroxylase (with NADPH) and O-methyltransferase (with SAM) to the reaction mixture containing the dihydrophenanthrene intermediate.
-
-
Full Pathway Reconstitution: Combine all purified enzymes, substrates (L-phenylalanine, malonyl-CoA), and cofactors (ATP, Coenzyme A, NADPH, SAM) in a single reaction vessel. Incubate and analyze for the production of this compound.[11]
Cytochrome P450 Activity Assay
This protocol is adapted for the characterization of P450s potentially involved in oxidative cyclization or hydroxylation.[13][14]
Materials:
-
Microsomal fraction isolated from Dioscorea tissue or a heterologous expression system.
-
Potassium phosphate buffer (pH 7.4).
-
Substrate (stilbene precursor or dihydrophenanthrene intermediate).
-
NADPH.
-
Reaction quenching solution (e.g., ice-cold ethyl acetate).
-
LC-MS system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation (e.g., 50-100 µg of total protein) in potassium phosphate buffer.
-
Add the substrate to a final concentration of 10-100 µM.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Analyze the organic phase by LC-MS to identify and quantify the hydroxylated products.
O-Methyltransferase (OMT) Activity Assay
This protocol is designed to measure the activity of OMTs that may be involved in the final steps of this compound biosynthesis.[9][15]
Materials:
-
Purified recombinant OMT or a protein extract from Dioscorea tissue.
-
Tris-HCl buffer (pH 7.5).
-
Hydroxylated dihydrophenanthrene substrate.
-
S-adenosyl-L-methionine (SAM).
-
5 M HCl (for quenching).
-
Ethyl acetate for extraction.
-
LC-MS system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the purified OMT (e.g., 1-5 µg) in Tris-HCl buffer.
-
Add the hydroxylated substrate to a final concentration of 50 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding SAM to a final concentration of 100 µM.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 5 M HCl.
-
Extract the products twice with an equal volume of ethyl acetate.
-
Evaporate the pooled organic fractions to dryness and redissolve the residue in methanol.
-
Analyze the sample by LC-MS to detect the methylated product.
Conclusion
The biosynthesis of this compound presents a fascinating example of plant specialized metabolism, beginning with central phenylpropanoid metabolism and culminating in a complex, bioactive dihydrophenanthrene. While the complete enzymatic pathway in Dioscorea species has yet to be fully elucidated, the proposed sequence involving stilbene synthase, oxidative cyclization by laccases or cytochrome P450s, and subsequent tailoring by hydroxylases and O-methyltransferases provides a robust framework for future research. The experimental protocols detailed in this guide offer a starting point for the definitive characterization of the enzymes involved, which will be instrumental for the potential biotechnological production of this compound and related compounds. Further investigation into the regulation of this pathway will also provide valuable insights into how plants control the production of their chemical defense compounds.
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated activation of phenanthrene in genetically engineered V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of laccase for oxidative coupling of trans-resveratrol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maxapress.com [maxapress.com]
Isobatatasin I: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobatatasin I is a naturally occurring phenanthrene derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. While research into its specific biological activities and mechanisms of action is ongoing, this document summarizes the current state of knowledge to support further investigation and potential therapeutic development.
Chemical and Physical Properties
This compound is structurally classified as a phenanthrol.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | - |
| CAS Number | 39499-84-8 | [1][2][3] |
| IUPAC Name | 2,5,7-trimethoxyphenanthren-3-ol | [4] |
Note: Specific experimental data for properties such as melting point, boiling point, and detailed solubility are not extensively reported in publicly available literature.
Structure
The chemical structure of this compound is characterized by a phenanthrene core with three methoxy groups and one hydroxyl group attached to the aromatic rings.
Biological Context and Activity
This compound has been identified as a constituent of the rhizomes of Tamus communis, commonly known as black bryony.[1][5] It is important to note that while some commercial suppliers list its origin as the rhizome of safflower (Carthamus tinctorius), the primary scientific literature points to Tamus communis as the source.[1][2]
Phenanthrene derivatives isolated from Tamus communis have demonstrated cytotoxic effects. For instance, studies have shown that certain phenanthrenes from this plant exhibit significant cell growth inhibitory effects on cervix adenocarcinoma (HeLa) cells.[5] While the specific cytotoxic profile of this compound has not been detailed, its structural similarity to other bioactive phenanthrenes suggests it may possess noteworthy biological activities. The broader class of phenanthrene derivatives has been investigated for a range of pharmacological effects, including anti-inflammatory and anticancer properties.[6]
Experimental Considerations
Due to the limited availability of detailed experimental protocols in the public domain, researchers interested in isolating or synthesizing this compound may need to refer to general methods for the extraction and purification of phenanthrenes from plant materials, particularly from the rhizomes of Tamus communis. Chromatographic techniques are central to the isolation of such natural products.
Signaling Pathways: A Frontier for Investigation
As of the current literature, specific signaling pathways modulated by this compound have not been elucidated. However, the known biological activities of structurally related phenanthrenes provide a logical starting point for investigation. The general workflow for investigating the impact of a novel compound on cellular signaling is depicted below.
Caption: General experimental workflow for investigating the biological activity of a compound.
Future Directions
The study of this compound presents several opportunities for further research. A primary focus should be the complete characterization of its physicochemical properties. Furthermore, comprehensive screening for biological activity, particularly its potential as an anticancer or anti-inflammatory agent, is warranted. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in understanding its mechanism of action and potential for therapeutic applications. The development of a robust synthetic route would also be invaluable for producing larger quantities of the compound for in-depth preclinical studies.
References
- 1. 39499-84-8 | CAS DataBase [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Hydroxy-2,4,7-trimethoxyphenanthrene | C17H16O4 | CID 442694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenanthrenes and a dihydrophenanthrene from Tamus communis and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isobatatasin I: A Technical Guide on its Potential Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobatatasin I is a phenanthrene derivative that has been isolated from natural sources such as the rhizome of safflower (Carthamus tinctorius) and Tamus communis L.[1]. While direct and extensive research on the specific anticancer mechanism of this compound is limited in publicly available literature, its classification as a phytochemical warrants an in-depth exploration of its potential modes of action by drawing parallels with other structurally or functionally related natural compounds. This technical guide synthesizes the current understanding of how natural products, particularly those from medicinal plants like Dioscorea bulbifera, exert their cytotoxic effects on cancer cells. A significant focus is placed on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a common target for many naturally derived anticancer agents[2][3][4][5].
This document will serve as a comprehensive resource, providing a hypothetical yet scientifically grounded mechanism of action for this compound, supported by data from related compounds. It includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of pertinent signaling pathways and workflows to facilitate a deeper understanding for research and drug development purposes.
Hypothesized Core Mechanism of Action: STAT3 Signaling Inhibition
The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, differentiation, and angiogenesis.[4] Constitutive activation of STAT3 is a hallmark of many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy[4]. Natural products have emerged as a rich source of STAT3 inhibitors[2][3][4][5]. The proposed primary mechanism of action for this compound in cancer cells is the disruption of the STAT3 signaling cascade.
The inhibition of STAT3 signaling by natural compounds can occur through several mechanisms:
-
Targeting Upstream Regulators: Inhibition of upstream kinases such as Janus kinases (JAKs) that are responsible for phosphorylating and activating STAT3.
-
Direct Binding to STAT3: Direct interaction with the STAT3 protein, particularly its SH2 domain, which is crucial for its dimerization and subsequent nuclear translocation.
-
Inhibition of STAT3 Phosphorylation and Dimerization: Preventing the phosphorylation of STAT3 at critical tyrosine residues (e.g., Tyr705) or interfering with the formation of STAT3 dimers.
By inhibiting STAT3, this compound could downregulate the expression of various downstream target genes that are essential for tumor cell survival and proliferation, including anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and cell cycle regulators (e.g., cyclin D1, c-Myc)[5].
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound action on the STAT3 signaling pathway.
Supporting Evidence from Related Natural Compounds: Dioscorea bulbifera
Dioscorea bulbifera, a medicinal plant, has been shown to possess anticancer properties due to its rich phytochemical composition, including diterpenoids like diosbulbin B and C, flavonoids, and saponins.[6][7][8] Extracts from this plant and its isolated compounds have demonstrated significant cytotoxic effects on various cancer cell lines, providing a strong case for the potential anticancer activities of novel natural products like this compound.
Quantitative Data on the Anticancer Activity of Dioscorea bulbifera
The following tables summarize the cytotoxic effects of Dioscorea bulbifera extracts on different cancer cell lines. This data serves as a reference for the potential efficacy that could be expected from a bioactive compound like this compound.
Table 1: IC50 Values of Dioscorea bulbifera Leaf Extracts on Breast Cancer Cell Lines [9]
| Extract | Cell Line | IC50 (µg/mL) |
| Methanol | MDA-MB-231 | 7.23 |
| MCF-7 | 3.27 | |
| Ethyl Acetate | MDA-MB-231 | 11.86 |
| MCF-7 | 6.88 | |
| Hexane | MDA-MB-231 | 14.29 |
| MCF-7 | 8.96 |
Table 2: Effect of Diosbulbin C from Dioscorea bulbifera on Lung Cancer Cell Proliferation [10]
| Treatment | Cell Line | Effect |
| Diosbulbin C | A549 | Inhibition of proliferation |
| NCI-H1299 | Inhibition of proliferation | |
| A549 | Induction of G0/G1 phase cell cycle arrest | |
| NCI-H1299 | Induction of G0/G1 phase cell cycle arrest |
Experimental Protocols
To investigate the mechanism of action of a novel compound like this compound, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (p-STAT3), and downstream targets like Bcl-2 and Cyclin D1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow Diagram
Caption: A logical workflow for the initial in vitro evaluation of this compound's anticancer properties.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound in cancer cells is currently lacking, its identity as a natural phenanthrene derivative suggests it may share anticancer properties with other phytochemicals. The inhibition of the STAT3 signaling pathway is a plausible and compelling hypothesis for its mode of action, leading to decreased cell proliferation and induction of apoptosis. The provided experimental protocols offer a robust framework for validating this hypothesis and elucidating the precise molecular targets of this compound.
Future research should focus on:
-
In-depth Mechanistic Studies: Investigating the direct binding of this compound to STAT3 or its upstream regulators.
-
Broad-Spectrum Screening: Evaluating the efficacy of this compound across a wider panel of cancer cell lines representing different tumor types.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and selectivity.
Through such systematic investigation, the full therapeutic potential of this compound as a novel anticancer agent can be unlocked, paving the way for its potential development as a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review | Bentham Science [eurekaselect.com]
- 4. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Secondary Metabolites, Antioxidant, and Antiproliferative Activities of Dioscorea bulbifera Leaf Collected from Endau Rompin, Johor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Phenanthrenes from Yam (Dioscorea batatas): A Technical Overview
Abstract: This technical guide provides an in-depth analysis of the biological activities of phenanthrene compounds derived from the tuberous roots of yam (Dioscorea batatas). While the initial subject of interest was Isobatatasin I from safflower, extensive literature review has revealed that this compound is a phenanthrene derivative found in Dioscorea batatas, not safflower (Carthamus tinctorius). This guide will focus on the well-documented anti-inflammatory and antioxidant properties of a closely related and more extensively studied compound, Batatasin I, and other phenanthrenes from Dioscorea batatas. The guide will detail the molecular mechanisms, present quantitative data, outline experimental protocols, and visualize the key signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Phenanthrenes are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the scientific community due to their diverse pharmacological activities. While the initial query focused on "this compound from safflower," it is critical to clarify a common misconception. This compound is a phenanthrene derivative isolated from the rhizome of yam (Dioscorea batatas), not safflower. Safflower is a plant from the Asteraceae family and does not possess a rhizome. The chemical constituents of safflower are well-documented and do not include this compound.
This guide will therefore focus on the biological activities of phenanthrenes from their correct botanical source, Dioscorea batatas. In particular, we will delve into the properties of Batatasin I, a prominent phenanthrene from yam, and its role as an anti-inflammatory agent. We will also explore the antioxidant activities and the underlying signaling pathways modulated by this class of compounds. While information on the specific biological activities of this compound is limited, the data presented for Batatasin I and other related phenanthrenes from Dioscorea provide a strong foundation for understanding the therapeutic potential of this compound class. Some studies have suggested that other compounds from Dioscorea species, such as diosgenin, may induce apoptosis in cancer cell lines; however, specific evidence for apoptosis induction by Batatasin I or other phenanthrenes from Dioscorea batatas is not yet established in the current body of scientific literature.[1][2][3]
Quantitative Data on Biological Activities
The biological activities of Batatasin I and other phenanthrenes from Dioscorea batatas have been quantified in several studies. The following tables summarize the key findings, focusing on their anti-inflammatory and antioxidant effects.
Table 1: Anti-inflammatory Activity of Batatasin I
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Batatasin I | Prostaglandin D2 (PGD2) Generation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1.78 µM | [4] |
| Batatasin I | Leukotriene C4 (LTC4) Generation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1.56 µM | [4] |
| Batatasin I | Mast Cell Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 6.7 µM | [4] |
Table 2: Antioxidant Activity of Phenanthrenes from Dioscorea batatas Peel
| Compound | Assay | IC50 Value (mg/mL) | Reference |
| 2,7-dihydroxy-4,6-dimethoxyphenanthrene | DPPH Radical Scavenging | 0.154 | [5] |
| 2,7-dihydroxy-4,6-dimethoxyphenanthrene | ABTS+ Radical Scavenging | 0.153 | [5] |
| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | DPPH Radical Scavenging | 0.566 | [5] |
| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | ABTS+ Radical Scavenging | 0.297 | [5] |
Key Signaling Pathways
The anti-inflammatory effects of phenanthrenes from Dioscorea batatas are mediated through the modulation of key signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[6][7] Phenanthrene compounds from Dioscorea batatas have been shown to inhibit the activation of NF-κB.[8][9] This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines and enzymes like cyclooxygenase-2 (COX-2).
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is another critical regulator of inflammatory responses.[6] Phenanthrenes from Dioscorea batatas have been demonstrated to suppress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory processes.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioscin induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmgood.com [abmgood.com]
- 5. Detecting degranulation via hexosaminidase assay [protocols.io]
- 6. Mast cell degranulation assays [bio-protocol.org]
- 7. Dioscorea spp.: Comprehensive Review of Antioxidant Properties and Their Relation to Phytochemicals and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on Transferrin Receptor 1 (TfR1) Inhibition: A Framework for Analysis
To the Researcher: This guide provides a comprehensive framework for the study of Transferrin Receptor 1 (TfR1) inhibitors. As of the current scientific literature, there is no published evidence to suggest that Isobatatasin I acts as a TfR1 inhibitor. This compound is a phenanthrene derivative found in the rhizome of safflower and Tamus communis L.[1][2] The information presented herein is based on established knowledge of TfR1 biology and the methodologies commonly employed to characterize its inhibitors. This document is intended to serve as a template for researchers investigating novel TfR1 inhibitors, such as this compound, should they have access to primary data.
Introduction to Transferrin Receptor 1 (TfR1)
Transferrin Receptor 1 (TfR1), also known as CD71, is a transmembrane glycoprotein essential for iron uptake in most cells.[3][4] It functions as a homodimer, with each monomer capable of binding one molecule of iron-bound transferrin (holo-transferrin).[3][5] The TfR1-transferrin complex is internalized via endocytosis, and upon acidification of the endosome, iron is released and transported into the cytoplasm.[6][7] The receptor-ligand complex is then recycled back to the cell surface, where the iron-free transferrin (apo-transferrin) dissociates. Due to the high iron demand of rapidly proliferating cells, TfR1 is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.[3][4]
Quantitative Data for a Hypothetical TfR1 Inhibitor
The following tables are templates to be populated with experimental data for a candidate TfR1 inhibitor.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Cell Line/Assay Condition |
|---|---|---|
| IC50 (TfR1 Binding) | e.g., X.X µM | e.g., Competition binding assay with labeled transferrin in HEK293 cells |
| Kd (Binding Affinity) | e.g., Y.Y nM | e.g., Surface Plasmon Resonance (SPR) with purified recombinant TfR1 |
| IC50 (Iron Uptake) | e.g., Z.Z µM | e.g., ⁵⁹Fe uptake assay in HeLa cells |
Table 2: Cellular Activity
| Parameter | Value | Cell Line |
|---|---|---|
| IC50 (Cell Proliferation) | e.g., A.A µM | e.g., MDA-MB-231 (Breast Cancer) |
| e.g., B.B µM | e.g., K562 (Leukemia) | |
| e.g., C.C µM | e.g., HCT-116 (Colon Cancer) | |
| Apoptosis Induction | e.g., % of Annexin V positive cells at IC50 | e.g., MDA-MB-231 after 48h treatment |
| Cell Cycle Arrest | e.g., Arrest at G1/S phase | e.g., Flow cytometry analysis in K562 cells |
Signaling Pathways and Mechanisms of Action
The inhibition of TfR1 disrupts iron homeostasis, leading to downstream cellular effects that can culminate in cell cycle arrest and apoptosis. A diagram of the canonical TfR1-mediated iron uptake pathway is provided below.
Caption: Canonical pathway of iron uptake mediated by TfR1.
A hypothetical mechanism for a TfR1 inhibitor would involve blocking the binding of holo-transferrin, thereby initiating a cascade of events including iron deprivation and increased oxidative stress, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenanthrene Derivatives as a Promising Frontier in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, phenanthrene, a polycyclic aromatic hydrocarbon, has emerged as a privileged structure. Its derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. This technical guide provides an in-depth overview of the anticancer properties of phenanthrene derivatives, focusing on quantitative activity data, detailed experimental protocols for their evaluation, and the elucidation of their mechanisms of action through key signaling pathways.
I. Anticancer Activity of Phenanthrene Derivatives: A Quantitative Overview
The anticancer potential of phenanthrene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of various phenanthrene derivatives against several human cancer cell lines, providing a comparative analysis of their efficacy.
Table 1: Cytotoxic Activity of Phenanthrene Derivatives against Hep-2 and Caco-2 Cancer Cells [1][2]
| Compound | Hep-2 (IC50 in µg/mL) | Caco-2 (IC50 in µg/mL) |
| 10b | 5.50 | 4.93 |
| 10c | 1.06 | >10 |
| 10d | 2.81 | 0.97 |
| 11b | 6.75 | 5.64 |
| 11c | 4.24 | 3.93 |
| 11d (methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate) | 4.75 | 1.09 |
| 12 | >10 | 7.51 |
| 13 | 8.88 | 6.93 |
Table 2: Cytotoxic Activity of Phenanthrene-Based Tylophorine Derivatives (PBTs) against H460 Human Large-Cell Lung Carcinoma Cells [3]
| Compound | IC50 (µM) |
| 5a (N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol) | 11.6 |
| 5b | 53.8 |
| 8 | 68.1 |
| 9 (N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol) | 6.1 |
| 10 | 46.8 |
| 11 | 53.4 |
| 12 | 62.9 |
| Adriamycin (Positive Control) | 1.72 |
Table 3: Cytotoxic Activity of 1,4-Phenanthrenequinones (PQs) and Phenanthrenes against Various Human Cancer Cell Lines [4][5]
| Compound | HepG2 (IC50 in µg/mL) | Hep3B (IC50 in µg/mL) | Ca9-22 (IC50 in µg/mL) | A549 (IC50 in µg/mL) | MEA-MB-231 (IC50 in µg/mL) | MCF7 (IC50 in µg/mL) |
| Calanquinone A (6a) | 0.89 | 0.23 | 0.08 | 0.25 | 0.21 | 0.17 |
| Denbinobin (6b) | 1.06 | 0.45 | 0.15 | 0.33 | 0.31 | 0.28 |
| 5-OAc-calanquinone A (7a) | >4 | 0.28 | 0.16 | 0.39 | 0.35 | 0.29 |
| 5-OAc-denbinobin (7b) | >4 | 0.55 | 0.22 | 0.48 | 0.41 | 0.36 |
| 5d | 1.49 | >4 | >4 | >4 | >4 | >4 |
| 5e | 1.24 | >4 | >4 | >4 | >4 | >4 |
| 4a | >4 | >4 | 2.17 | >4 | >4 | >4 |
| 4b | >4 | >4 | 3.45 | >4 | >4 | >4 |
| 4c | >4 | >4 | 1.90 | >4 | >4 | >4 |
| 8a | >4 | >4 | 3.91 | >4 | >4 | >4 |
| Doxorubicin (Positive Control) | 0.02 | 0.03 | 0.04 | 0.05 | 0.06 | 0.07 |
II. Experimental Protocols for Anticancer Evaluation
The evaluation of the anticancer properties of phenanthrene derivatives relies on a series of well-established in vitro assays. The following are detailed protocols for the key experiments commonly cited in the literature.
A. Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., Hep-2, Caco-2, H460, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phenanthrene derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene derivatives in complete growth medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
B. Investigation of Signaling Pathways: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by phenanthrene derivatives.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-MEK, anti-p-MEK, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with phenanthrene derivatives, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands can be quantified using densitometry software. The expression levels of target proteins are often normalized to a loading control like β-actin.
III. Signaling Pathways Modulated by Phenanthrene Derivatives
Phenanthrene derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and apoptosis. Understanding these pathways is key to developing targeted therapies.
A. The PI3K/Akt and MEK/ERK Signaling Pathways
The PI3K/Akt and MEK/ERK pathways are crucial for cell proliferation and survival, and their dysregulation is a common feature of many cancers. Some phenanthrene derivatives have been shown to inhibit these pathways, leading to cancer cell death.[6]
Caption: Inhibition of PI3K/Akt and MEK/ERK pathways by phenanthrene derivatives.
B. The Bcl-2 Family and Apoptosis Induction
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the cell's fate. Phenanthrene derivatives can induce apoptosis by altering this balance.[6]
Caption: Induction of apoptosis by phenanthrene derivatives via Bcl-2/Bax regulation.
IV. Conclusion and Future Directions
Phenanthrene derivatives represent a rich source of potential anticancer agents with diverse mechanisms of action. The data presented in this guide highlight their potent cytotoxic effects against various cancer cell lines. The detailed experimental protocols provide a framework for the continued evaluation and discovery of new, more effective derivatives. Furthermore, the elucidation of their impact on critical signaling pathways, such as PI3K/Akt, MEK/ERK, and the Bcl-2 family, offers valuable insights for rational drug design and the development of targeted cancer therapies.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of phenanthrene derivatives.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and clinical settings.
-
Combination Therapies: To explore the synergistic effects of phenanthrene derivatives with existing chemotherapeutic agents.
-
Novel Drug Delivery Systems: To enhance the bioavailability and tumor-targeting of these compounds.
By continuing to explore the vast chemical space of phenanthrene derivatives and unraveling their intricate biological mechanisms, the scientific community can pave the way for the development of the next generation of innovative and effective cancer treatments.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Architectural Divergence of Isobatatasin I and Isatin: A Technical Primer
For Immediate Release
This technical guide provides a comprehensive analysis of the structural distinctions between Isobatatasin I and Isatin, two organic compounds of interest to researchers and drug development professionals. While both are heterocyclic molecules, their fundamental architectures diverge significantly, leading to distinct chemical properties and potential biological activities.
Core Structural Synopsis
Isatin, a well-characterized indole derivative, is built upon a bicyclic system comprising a fused benzene and a pyrrole ring.[1][2] In contrast, this compound is a member of the phenanthrene family, possessing a tricyclic aromatic core. This fundamental difference in the carbon-nitrogen backbone dictates their overall shape, size, and electronic distribution.
A detailed comparison of their structural features is presented in the table below:
| Feature | This compound | Isatin |
| Core Structure | Phenanthrene | Indole (1H-indole-2,3-dione)[1][2] |
| Ring System | Tricyclic Aromatic Hydrocarbon | Bicyclic (Fused Benzene and Pyrrole)[1] |
| Chemical Formula | C17H16O4 | C8H5NO2[1] |
| Molecular Weight | 284.31 g/mol | 147.13 g/mol [1] |
| Key Functional Groups | - Hydroxyl (-OH)- Methoxy (-OCH3) | - Ketone (C=O) at positions 2 and 3- Amine (N-H) in the pyrrole ring[1] |
| Nature of Rings | Three six-membered aromatic rings | One six-membered aromatic ring and one five-membered heterocyclic ring[1] |
Visualizing the Structural Disparity
The fundamental difference in the core scaffold of this compound and Isatin is paramount. Isatin's indole nucleus is relatively planar and electron-rich, with the two ketone groups imparting significant polarity and reactivity. The presence of the N-H group also allows for hydrogen bonding interactions.
This compound, as a phenanthrene derivative, possesses a larger, more rigid, and hydrophobic polycyclic aromatic system. The specific positioning of the hydroxyl and three methoxy groups on this scaffold will ultimately determine its specific chemical behavior and biological targets. While the exact isomeric structure of this compound is not as readily available in public databases as that of the well-known Isatin, it is understood to be an isomer of Batatasin I, which is 6-hydroxy-2,4,7-trimethoxyphenanthrene.[3]
The following diagram illustrates the foundational structural differences between the two molecules.
Experimental Considerations
The distinct structural motifs of this compound and Isatin necessitate different analytical and synthetic approaches.
Structural Elucidation:
-
Isatin: The structure of Isatin is routinely confirmed by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the ketone and N-H functionalities, and Mass Spectrometry (MS) for molecular weight determination. X-ray crystallography provides definitive bond angles and lengths.
-
This compound: Elucidation of the precise isomeric structure of this compound would heavily rely on advanced 2D NMR techniques (e.g., COSY, HMBC, HSQC) to establish the connectivity of protons and carbons within the phenanthrene core and to pinpoint the locations of the hydroxyl and methoxy substituents. High-resolution mass spectrometry is crucial for confirming the elemental composition.
Synthesis:
-
Isatin: Well-established synthetic routes for Isatin and its derivatives include the Sandmeyer and Stolle syntheses, which are widely documented in the chemical literature. These methods typically involve the cyclization of aniline-based precursors.
-
This compound: The synthesis of a specific phenanthrene isomer like this compound would likely involve multi-step sequences. Common strategies for constructing the phenanthrene skeleton include the Haworth synthesis, the Bardhan-Sengupta synthesis, or modern cross-coupling methodologies (e.g., Suzuki, Heck) to assemble the tricyclic system, followed by the introduction or modification of the hydroxyl and methoxy functional groups.
The logical workflow for characterizing and differentiating these two compounds is depicted below.
References
Unveiling the Therapeutic Potential of Isobatatasin I: A Landscape of Limited Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isobatatasin I, a phenanthrene derivative isolated from the rhizome of safflower (Carthamus tinctorius) and Tamus communis L., presents a frontier in natural product research.[1] Despite its classification, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its therapeutic targets, mechanism of action, and associated signaling pathways. At present, there is a notable absence of in-depth experimental studies, quantitative data, and detailed pharmacological evaluations for this compound. This technical guide aims to transparently present the current state of knowledge and underscore the extensive research required to unlock the potential of this compound.
Current Knowledge Base: A Call for Investigation
The existing scientific literature provides minimal information on the biological activities of this compound. While its chemical structure as a phenanthrene derivative has been identified, its interactions with biological systems remain largely unexplored. In contrast, extensive research has been conducted on a similarly named but chemically distinct compound, Isatin , and its derivatives. These studies have revealed a broad spectrum of biological activities for Isatin, including antiviral, antitumor, and anticonvulsant properties, stemming from its interaction with a variety of cellular targets.[2][3][4] It is imperative to emphasize that the findings related to Isatin cannot be extrapolated to this compound due to their different chemical scaffolds.
The lack of data for this compound precludes the creation of a detailed summary of its therapeutic targets, quantitative efficacy, or the signaling pathways it may modulate.
Future Directions and a Roadmap for Research
To elucidate the therapeutic potential of this compound, a structured and comprehensive research program is necessary. The following outlines a potential experimental workflow to bridge the current knowledge gap.
Proposed Experimental Workflow
Caption: A proposed experimental workflow for the systematic evaluation of this compound.
Conclusion
While this compound remains an enigmatic compound, its natural origin and classification as a phenanthrene derivative suggest potential for biological activity. The current void in scientific understanding presents a clear opportunity for novel research and discovery. The methodologies and workflows outlined in this guide provide a foundational framework for researchers to begin the systematic exploration of this compound's therapeutic targets and unlock its potential contribution to drug development. The scientific community eagerly awaits primary research that will illuminate the pharmacological landscape of this intriguing natural product.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Isobatatasin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobatatasin I, a substituted bibenzyl compound, has garnered interest for its potential biological activities. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound (2',3-dihydroxy-4,5'-dimethoxybibenzyl). The synthetic strategy employs a Wittig reaction to construct the stilbene backbone, followed by a catalytic hydrogenation to yield the target bibenzyl structure. Purification is achieved through silica gel column chromatography. This protocol is intended to provide a reproducible method for obtaining high-purity this compound for research and drug development purposes.
Introduction
Bibenzyls are a class of naturally occurring aromatic compounds characterized by a 1,2-diphenylethane skeleton. Many bibenzyl derivatives exhibit a wide range of biological activities, making them attractive targets for synthetic and medicinal chemistry. This compound is a bibenzyl with hydroxyl and methoxy substitutions on the aromatic rings. A reliable and scalable synthetic route is crucial for the systematic evaluation of its therapeutic potential. The protocol described herein outlines a practical approach to the synthesis and purification of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions reported in the literature.
| Step | Compound | Starting Material (mmol) | Product (mmol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| 1. Wittig Reaction | 2-hydroxy-3,4-dimethoxystilbene | 10.0 | 7.5 | 2.58 | 1.94 | 75 | >90 |
| 2. Catalytic Hydrogenation | This compound | 7.0 | 6.3 | 1.92 | 1.73 | 90 | >98 |
| 3. Purification | Purified this compound | 6.0 | 5.4 | 1.65 | 1.48 | 90 | >99 |
Experimental Protocols
Part 1: Synthesis of this compound
This synthesis involves a two-step process: a Wittig reaction to form the stilbene intermediate, followed by catalytic hydrogenation to obtain the final bibenzyl product.
Materials and Reagents:
-
2-Hydroxy-3-methoxybenzaldehyde
-
4-Methoxybenzyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10 wt%)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
Step 1: Synthesis of 2-hydroxy-3,4-dimethoxystilbene (Wittig Reaction)
-
Under an inert atmosphere, suspend sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) in anhydrous THF (20 mL) in a flame-dried round-bottom flask.
-
In a separate flask, dissolve 4-methoxybenzyltriphenylphosphonium bromide (5.12 g, 11.0 mmol, 1.1 eq) in anhydrous THF (30 mL).
-
Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the solution should turn deep red, indicating the formation of the ylide.
-
Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Cool the ylide solution to 0 °C and slowly add the aldehyde solution.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-hydroxy-3,4-dimethoxystilbene as a solid.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Dissolve the 2-hydroxy-3,4-dimethoxystilbene (1.94 g, 7.5 mmol) in methanol (50 mL) in a suitable hydrogenation vessel.
-
Add palladium on carbon (10 wt%, 0.10 g) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., 50 psi in a Parr apparatus or under a hydrogen balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Part 2: Purification of this compound
Materials and Equipment:
-
Crude this compound
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure this compound (visualized by UV lamp and/or appropriate staining).
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound as a solid.
-
Determine the purity of the final product by HPLC and characterize its structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Application Notes and Protocols for Determining the Cell-Based Activity of Isobatatasin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobatatasin I is a phenanthrene derivative that can be isolated from the rhizome of safflower.[1] As a member of the diverse family of plant-derived phenolic compounds, this compound holds potential for various biological activities. Phenolic compounds are known to exhibit a wide range of effects, including antioxidant, anti-inflammatory, and cytotoxic activities, which are of significant interest in drug discovery and development.
This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound. The following application notes describe methods to evaluate its antioxidant, anti-inflammatory, and cytotoxic properties. These protocols are designed to be adaptable for use in various research and drug development settings.
Antioxidant Activity Assay
This protocol details a cell-based assay to determine the antioxidant potential of this compound by measuring its ability to mitigate induced oxidative stress in a cellular model.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
Objective: To quantify the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels in response to an oxidative challenge.
Materials and Reagents:
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or Hydrogen Peroxide (H₂O₂)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the culture medium from the wells and replace it with 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Quercetin). Incubate for 1 hour.
-
DCFH-DA Staining: After incubation, remove the treatment solutions and wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA solution in DMEM to each well and incubate for 1 hour in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of an oxidant, such as 600 µM AAPH or 100 µM H₂O₂, to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Record measurements every 5 minutes for 1 hour.
Data Analysis:
Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage inhibition of ROS production can be calculated using the following formula:
% Inhibition = (1 - (AUC_sample / AUC_control)) * 100
Data Presentation
| Compound | Concentration (µM) | ROS Inhibition (%) |
| This compound | 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 | |
| 10 | 58.1 ± 4.2 | |
| 25 | 75.6 ± 5.0 | |
| Quercetin (Positive Control) | 10 | 85.3 ± 3.8 |
| Vehicle Control | - | 0 |
Experimental Workflow Diagram
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Anti-inflammatory Activity Assay
This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in RAW 264.7 macrophages.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
PBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., L-NMMA).
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of untreated, unstimulated cells should be included as a negative control.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature in the dark.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Data Analysis:
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
% Inhibition = (1 - ([NO]_sample / [NO]_LPS_control)) * 100
Data Presentation
| Compound | Concentration (µM) | NO Inhibition (%) |
| This compound | 1 | 12.5 ± 1.8 |
| 5 | 31.2 ± 2.9 | |
| 10 | 55.7 ± 4.1 | |
| 25 | 78.9 ± 5.3 | |
| L-NMMA (Positive Control) | 50 | 90.1 ± 3.5 |
| Vehicle Control (LPS) | - | 0 |
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Cytotoxicity Assay
This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a selected cancer cell line.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To evaluate the dose-dependent cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).
Materials and Reagents:
-
HeLa (or other cancer cell line)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
PBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
% Viability = (Abs_sample / Abs_control) * 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HeLa | 48 | 45.6 |
| MCF-7 | 48 | 62.3 | |
| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 |
Experimental Workflow Diagram
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The protocols provided in these application notes offer a robust framework for the initial characterization of the biological activities of this compound. By employing these standardized cell-based assays, researchers can effectively screen for and quantify its antioxidant, anti-inflammatory, and cytotoxic properties. The data generated from these assays will be crucial for guiding further preclinical development and mechanistic studies of this promising natural compound.
References
Application Note: Determining the Cytotoxicity of Isobatatasin I using the MTT Assay
Introduction
Isobatatasin I is a phenanthrene derivative that can be isolated from the rhizome of safflower.[1] As a natural product, its potential as a therapeutic agent, particularly in oncology, is of significant interest. A crucial first step in the evaluation of any potential anticancer compound is the assessment of its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to determine cell viability and cytotoxicity.[2][3] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3][4] The amount of formazan produced is directly proportional to the number of living cells. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the MTT substrate by mitochondrial dehydrogenases in living, metabolically active cells. This reaction produces insoluble purple formazan crystals. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity induced by a test compound like this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., SDS-HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract the background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability against the log of this compound concentration.
-
Data Presentation
The following table represents hypothetical data for the cytotoxicity of this compound against a cancer cell line after 48 hours of treatment.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 1 | 1.125 | 0.070 | 90 |
| 5 | 0.875 | 0.065 | 70 |
| 10 | 0.625 | 0.050 | 50 |
| 25 | 0.313 | 0.040 | 25 |
| 50 | 0.125 | 0.025 | 10 |
| 100 | 0.063 | 0.015 | 5 |
IC50 Value: Based on the hypothetical data, the IC50 value of this compound for this cell line after 48 hours of treatment is approximately 10 µM.
Mandatory Visualization
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
While the precise mechanism of action for this compound is not yet fully elucidated, related compounds such as isatins have been shown to induce apoptosis through the activation of caspases.[6] A potential signaling pathway that could be investigated for this compound-induced cytotoxicity is the intrinsic apoptosis pathway.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 6. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plant-Derived Anticancer Research
Topic: In-Vitro Anticancer Activity of Dioscorea batatas and Ipomoea batatas Extracts
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative data and protocols for the isolated compound Isobatatasin I are not available in the current scientific literature. The following information is based on studies of crude and fractionated extracts from Dioscorea batatas (Chinese Yam) and Ipomoea batatas (Sweet Potato), from which batatasins are derived. This information is intended to guide research into the potential anticancer properties of these plant extracts.
Introduction
Recent studies have highlighted the potential of extracts from Dioscorea batatas and Ipomoea batatas as sources of bioactive compounds with anticancer properties. These extracts have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of key signaling pathways. These notes provide a summary of the available data on the in-vitro efficacy of these extracts and detailed protocols for relevant experimental procedures.
Data Presentation: Cytotoxicity of Ipomoea batatas Extracts
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ipomoea batatas extracts against various cancer cell lines. It is important to note that IC50 values can vary depending on the specific extract preparation, cell line, and assay conditions.
| Cancer Cell Line | Extract Type | IC50 Value | Reference |
| Breast Cancer | |||
| MDAMB-231 | Ethanolic fruit extract | ~125 µg/mL | [1] |
| MCF-7 | Acidified ethanol extract of purple-fleshed sweet potato | Concentration-dependent inhibition | [2] |
| Gastric Cancer | |||
| SNU-1 | Acidified ethanol extract of purple-fleshed sweet potato | Concentration-dependent inhibition | [2] |
| MGC803 | Fractionated leaf extract (SM-B) | 15.17 mg/L | [3][4] |
| Colon Cancer | |||
| WiDr (adenocarcinoma) | Acidified ethanol extract of purple-fleshed sweet potato | Concentration-dependent inhibition | [2] |
| Liver Cancer | |||
| Hep3B | Fractionated leaf extract (SM-B) | 165.47 mg/L | [3][4] |
| Lung Cancer | |||
| A549 | Fractionated leaf extract (SM-B) | 72.64 mg/L | [3][4] |
Signaling Pathways
Extracts from Dioscorea batatas and Ipomoea batatas have been shown to exert their anticancer effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
Extracts from Dioscorea batatas have been demonstrated to suppress the expression of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell proliferation.[5]
References
- 1. texilajournal.com [texilajournal.com]
- 2. Anti-Inflammatory and Anticancer Activities of Taiwanese Purple-Fleshed Sweet Potatoes (Ipomoea batatas L. Lam) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. Antioxidant and Anti-inflammatory Effects of Yam (Dioscorea batatas Decne.) on Azoxymethane-induced Colonic Aberrant Crypt Foci in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobatatasin I in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobatatasin I is a phenanthrene derivative that can be isolated from the rhizome of the safflower (Carthamus tinctorius) and other plant species. Phenanthrenes are a class of polycyclic aromatic hydrocarbons, and their derivatives have attracted significant interest in pharmacological research, particularly in oncology, for their potential cytotoxic and anti-proliferative effects on various cancer cell lines.[1] Some studies on phenanthrene derivatives have shown they can induce apoptosis, inhibit cell migration, and modulate key signaling pathways involved in cancer progression.[1][2] Due to their planar structure, it is hypothesized that some phenanthrene derivatives may exert their anticancer effects by intercalating with DNA and inhibiting enzymes crucial for DNA synthesis.[1]
These application notes provide a detailed protocol for the dissolution of this compound for use in in-vitro cell culture experiments and discuss its potential mechanisms of action based on the activities of related compounds.
Data Presentation: Solubility and Storage of this compound
Proper dissolution and storage of this compound are critical for obtaining reproducible and accurate experimental results. The following table summarizes the recommended solvent and storage conditions for creating a stock solution.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | This compound is sparingly soluble in aqueous solutions. DMSO is a suitable solvent for creating a high-concentration stock solution. |
| Stock Solution Concentration | 1-10 mM | It is advisable to prepare a concentrated stock solution to minimize the final concentration of DMSO in the cell culture medium. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Storage of Stock Solution | -20°C or -80°C in aliquots | Aliquoting the stock solution helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound. |
| Storage of Powder | -20°C for up to 3 years | As recommended by suppliers. |
| Storage in Solvent | -80°C for up to 1 year | As recommended by suppliers.[3] |
Experimental Protocols: Dissolving this compound for Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound and subsequently diluting it to a working concentration for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for the cell line
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound: The molecular weight of this compound is 284.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 284.31 g/mol = 0.0028431 g = 2.84 mg
-
-
Weigh the this compound: Carefully weigh out 2.84 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (optional but recommended): If the DMSO used was not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (if necessary): For lower final concentrations, it is good practice to perform a serial dilution in sterile DMSO first. For example, to achieve a 10 µM final concentration, you can prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Dilute to the final working concentration: Directly add the required volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Mix immediately and thoroughly: Immediately after adding the this compound solution to the medium, mix well by gentle inversion or pipetting to prevent precipitation.
-
Treat the cells: Add the prepared medium containing this compound to your cell cultures. Remember to include a vehicle control group treated with the same final concentration of DMSO.
Mandatory Visualizations
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing and using this compound in cell culture experiments.
Potential Signaling Pathways Modulated by Phenanthrene Derivatives
While the specific molecular targets and signaling pathways affected by this compound are not yet fully elucidated, studies on other phenanthrene derivatives have shown effects on key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MEK/ERK pathways.[2][4] The following diagram illustrates a simplified representation of these pathways, which may be potential targets of this compound.
Caption: Potential signaling pathways (PI3K/Akt, MEK/ERK) affected by phenanthrene derivatives.
References
Application Notes and Protocols: Stability of Isobatatasin I in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobatatasin I, a phenanthrene derivative, is a compound of interest for various research applications. Understanding its stability in common laboratory solvents and culture media is critical for ensuring the accuracy and reproducibility of experimental results. The concentration of an active compound can be significantly affected by its stability, influencing dose-response relationships and the overall interpretation of biological data. These application notes provide a comprehensive protocol for evaluating the stability of this compound in Dimethyl Sulfoxide (DMSO) and standard cell culture media.
Data Presentation: Quantifying Stability
To accurately assess the stability of this compound, it is essential to quantify its concentration over time under different storage conditions. The following tables provide a template for organizing and presenting stability data. The data presented here are illustrative and should be replaced with experimental findings.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Time Point | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C (Room Temperature) |
| Day 0 | 100% | 100% | 100% | 100% |
| Day 1 | 100% | 100% | 99% | 95% |
| Day 7 | 99% | 98% | 92% | 80% |
| Day 14 | 99% | 97% | 85% | 65% |
| Day 30 | 98% | 95% | 75% | 40% |
Table 2: Stability of this compound in Cell Culture Medium (e.g., DMEM with 10% FBS) at 37°C
| Time Point | % Remaining in Medium |
| 0 hours | 100% |
| 2 hours | 98% |
| 6 hours | 90% |
| 12 hours | 82% |
| 24 hours | 70% |
| 48 hours | 55% |
| 72 hours | 40% |
Experimental Protocols
The following protocols outline the methodology for conducting stability studies of this compound. A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the compound.
Protocol 1: Stability of this compound in DMSO
Objective: To determine the stability of this compound in DMSO at different storage temperatures over a period of 30 days.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes or HPLC vials
-
Calibrated pipettes
-
Freezers (-80°C and -20°C), refrigerator (4°C), and a temperature-controlled environment for room temperature (25°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple microcentrifuge tubes or HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial concentration and purity. This serves as the 100% reference point.
-
Storage: Store the aliquots at the designated temperatures: -80°C, -20°C, 4°C, and 25°C.
-
Time Point Analysis: At each scheduled time point (e.g., Day 1, 7, 14, 30), retrieve one aliquot from each temperature condition.
-
Sample Preparation for HPLC: Allow the samples to come to room temperature. If necessary, dilute the samples to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Inject the samples into the HPLC system and record the peak area of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Protocol 2: Stability of this compound in Cell Culture Medium
Objective: To evaluate the stability of this compound in a complete cell culture medium at 37°C.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes or well plates
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system
Procedure:
-
Medium Preparation: Pre-warm the complete cell culture medium to 37°C.
-
Spiking the Medium: Spike the pre-warmed medium with the this compound DMSO stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium containing this compound. This will be the T=0 sample.
-
Incubation: Place the remaining medium in a sterile container inside a cell culture incubator at 37°C with 5% CO₂.
-
Time Point Sampling: At each designated time point (e.g., 2, 6, 12, 24, 48, 72 hours), collect an aliquot from the incubated medium.
-
Sample Processing: To stop potential enzymatic degradation and prepare for analysis, samples may need to be processed immediately. This can involve protein precipitation by adding a cold organic solvent (e.g., acetonitrile), followed by centrifugation to remove precipitated proteins.
-
HPLC Analysis: Analyze the supernatant from the processed samples by HPLC to quantify the concentration of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a compound like this compound.
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many natural phenanthrene derivatives have been investigated for their effects on pathways related to apoptosis, cell cycle regulation, and inflammation. A common pathway of interest for cytotoxic compounds is the intrinsic apoptosis pathway.
Caption: A potential signaling pathway affected by cytotoxic compounds.
Application Notes and Protocols for In-Vivo Formulation of Isobatatasin I in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobatatasin I, a phenanthrene derivative isolated from the rhizome of safflower, has garnered interest for its potential therapeutic properties. As with many polycyclic aromatic hydrocarbons, this compound is presumed to have low aqueous solubility, posing a significant challenge for in-vivo studies where consistent and reproducible systemic exposure is paramount. This document provides detailed application notes and protocols for the formulation of this compound for oral administration in animal studies, focusing on strategies suitable for poorly water-soluble compounds.
Due to the limited publicly available data on the physicochemical properties of this compound, this guide will focus on a robust suspension-based formulation strategy. This approach is widely applicable to hydrophobic compounds and can be adapted based on preliminary solubility assessments conducted by the researcher. Alternative formulation strategies are also discussed to provide a broader framework for development.
Physicochemical Properties and Formulation Strategy
A thorough understanding of a compound's physicochemical properties is critical for selecting an appropriate formulation strategy. For a novel compound like this compound, it is highly recommended that researchers determine the following parameters experimentally.
Table 1: Key Physicochemical Parameters for Formulation Development
| Parameter | Significance for Formulation | Target Range for Oral Delivery |
| Aqueous Solubility | Determines if a solution, suspension, or lipid-based system is required. | > 100 µg/mL for simple solutions |
| LogP (Lipophilicity) | Influences the choice of solubilizing agents and potential for lipid-based formulations. | 1 - 5 for good oral absorption |
| pKa (Ionization Constant) | Indicates if pH adjustment can be used to enhance solubility. | Acidic or basic pKa allows for salt formation or pH-adjusted vehicles. |
| Melting Point | Provides information on the crystalline stability of the solid form. | < 200°C may be suitable for hot-melt extrusion. |
| Chemical Stability | Dictates suitable storage conditions and potential degradation pathways. | Stable at relevant pH and temperature conditions. |
Given that phenanthrene derivatives are typically hydrophobic, a suspension formulation is a reliable starting point for in-vivo studies of this compound. This approach involves dispersing the solid drug particles in an aqueous vehicle containing suspending and wetting agents.
Formulation Strategy Selection Workflow
Application Note: Cell Lysate-Based AlphaLISA Assay for Identifying Isobatatasin I Targets
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a cell lysate-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to identify and characterize the cellular targets of Isobatatasin I, a natural product with potential therapeutic applications. The described assay is a highly sensitive, no-wash immunoassay amenable to high-throughput screening for inhibitors of protein-protein interactions or post-translational modifications in a cellular context. For the purpose of this application note, we present a hypothetical scenario where this compound is investigated as an inhibitor of the Janus kinase 2 (JAK2) signaling pathway.
Introduction
This compound is a natural compound whose biological activities and cellular targets are not yet fully elucidated. To facilitate the discovery of its mechanism of action, a robust and sensitive assay is required to screen for its potential molecular targets within a complex cellular environment. The AlphaLISA technology is well-suited for this purpose as it allows for the detection of molecular events such as protein-protein interactions and enzyme activity directly in cell lysates, providing a more physiologically relevant context compared to biochemical assays using purified recombinant proteins.[1][2][3]
This application note details a protocol for a cell lysate-based AlphaLISA assay to investigate the inhibitory potential of this compound on a hypothetical target, the JAK2 kinase. The assay measures the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) by JAK2 in cell lysates.
Signaling Pathway of the Hypothetical Target: JAK2
The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are critical mediators of cytokine signaling. Upon ligand binding to its receptor, JAK2 is activated and phosphorylates downstream substrates, most notably the STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression.[4][5][6] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for drug discovery.
AlphaLISA Assay Principle
The AlphaLISA assay is a bead-based technology that relies on the interaction of Donor and Acceptor beads.[7][8] In this hypothetical assay to measure JAK2 activity, an anti-phospho-STAT3 (pSTAT3) antibody is conjugated to the AlphaLISA Acceptor beads, and a biotinylated antibody recognizing total STAT3 is used to capture the protein, which then binds to streptavidin-coated Donor beads. When JAK2 in the cell lysate phosphorylates STAT3, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, a singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is proportional to the level of STAT3 phosphorylation. If this compound inhibits JAK2, the level of pSTAT3 will decrease, resulting in a lower AlphaLISA signal.
Materials and Methods
Reagents and Materials
-
AlphaLISA Acceptor beads conjugated with anti-phospho-STAT3 (Tyr705) antibody
-
Streptavidin-coated Donor beads
-
Biotinylated anti-STAT3 antibody
-
AlphaLISA Lysis Buffer
-
AlphaLISA Immunoassay Buffer
-
This compound
-
Cell line expressing JAK2 and STAT3 (e.g., HEK293T, HeLa)
-
Cytokine for stimulation (e.g., Interferon-alpha)
-
384-well white opaque OptiPlates™
-
Alpha-compatible plate reader
Experimental Protocol
4.2.1. Cell Culture and Treatment
-
Seed cells in a 96-well culture plate at a density of 20,000 cells/well and incubate overnight.
-
Starve cells in serum-free medium for 4 hours prior to treatment.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 1 hour.
4.2.2. Cell Stimulation and Lysis
-
Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL Interferon-alpha) for 30 minutes to activate the JAK2 pathway.
-
Aspirate the medium and add 50 µL of 1X AlphaLISA Lysis Buffer to each well.
-
Incubate on a shaker at 350 rpm for 10 minutes at room temperature to ensure complete lysis.[9]
4.2.3. AlphaLISA Assay
-
Transfer 10 µL of cell lysate to a 384-well white opaque OptiPlate™.
-
Prepare a mix of anti-pSTAT3 Acceptor beads and biotinylated anti-total STAT3 antibody in AlphaLISA Immunoassay Buffer.
-
Add 10 µL of the Acceptor bead mix to each well containing the cell lysate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of Streptavidin-coated Donor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-compatible plate reader.
Data Presentation
The following table presents hypothetical data for the inhibition of JAK2-mediated STAT3 phosphorylation by this compound.
| This compound (µM) | AlphaLISA Signal (Counts) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 0.01 | 145,000 | 3.3 |
| 0.1 | 120,000 | 20.0 |
| 1 | 78,000 | 48.0 |
| 10 | 25,000 | 83.3 |
| 100 | 5,000 | 96.7 |
IC50 Calculation: The half-maximal inhibitory concentration (IC50) can be determined by fitting the dose-response data to a four-parameter logistic equation. Based on the hypothetical data, the calculated IC50 for this compound would be approximately 1.1 µM.
Conclusion
The cell lysate-based AlphaLISA assay provides a powerful platform for the identification and characterization of small molecule inhibitors of intracellular signaling pathways. The protocol described herein, using the hypothetical inhibition of JAK2 by this compound as an example, demonstrates a robust and high-throughput method to screen for and quantify the activity of potential drug candidates in a cellular context. This approach can be readily adapted to investigate other potential targets of this compound by utilizing different antibody pairs and cell systems.
References
- 1. revvity.com [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type I interferon signaling, regulation and gene stimulation in chronic virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways of Type I and Type III Interferons and Targeted Therapies in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Troubleshooting Isobatatasin I precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobatatasin I. The following sections address common issues related to its precipitation in aqueous solutions and offer strategies to maintain its solubility during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound precipitated out of my aqueous buffer. What are the likely causes?
Precipitation of this compound, a phenanthrene derivative, in aqueous solutions can be triggered by several factors related to its chemical nature. As with many organic molecules, its solubility is sensitive to the physicochemical properties of the solvent.
Common Causes of Precipitation:
-
pH of the Solution: Molecules often have a pH at which they are least soluble, known as the isoelectric point (pI). If the pH of your buffer is near the pI of this compound, it is more likely to precipitate.
-
High Concentration: Exceeding the solubility limit of this compound in a particular buffer system will lead to precipitation. Concentrated solutions are inherently more prone to aggregation.[1][2]
-
Ionic Strength: The salt concentration of your buffer can significantly impact solubility. Both excessively high and low salt concentrations can lead to precipitation.
-
Temperature: Changes in temperature during storage or experimentation can affect solubility. Some compounds are less soluble at lower temperatures.
-
Rapid Buffer Exchange: A sudden change in the solvent environment, such as during dialysis into a buffer with a significantly different pH or ionic strength, can cause the compound to crash out of solution.[3]
-
Solvent Polarity: As a phenanthrene derivative, this compound is likely hydrophobic. A highly aqueous buffer may not be a suitable solvent, especially at higher concentrations.
Q2: How can I determine the optimal pH and salt concentration to prevent this compound precipitation?
Finding the ideal buffer conditions for this compound requires a systematic approach to test different pH levels and salt concentrations.
Experimental Protocol for Optimizing Solubility:
-
Prepare a Stock Solution: Dissolve a small, known amount of this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Screen a pH Range: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0).
-
Test Solubility: Add a small aliquot of the this compound stock solution to each buffer to achieve your desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at your experimental temperature. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Optimize Ionic Strength: Once a suitable pH is identified, prepare buffers at that pH with varying salt (e.g., NaCl) concentrations (e.g., 50 mM, 150 mM, 500 mM) and repeat the solubility test.
The table below summarizes a potential experimental setup for this screening.
| Parameter | Conditions to Test | Purpose |
| pH | 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0 | To identify the pH range where this compound is most soluble and avoid the isoelectric point.[1][2] |
| Ionic Strength | 0 mM, 50 mM, 150 mM, 500 mM NaCl | To determine the optimal salt concentration for maintaining solubility.[2] |
| Concentration | Start with your typical experimental concentration and perform serial dilutions. | To determine the solubility limit in the optimized buffer. |
Q3: Are there any additives I can include in my buffer to improve the solubility of this compound?
Yes, several additives can be used to enhance the solubility of hydrophobic compounds like this compound.
Solubility-Enhancing Additives:
| Additive | Typical Starting Concentration | Mechanism of Action | Considerations |
| Glycerol | 5-20% (v/v) | Acts as a stabilizing agent and can help keep hydrophobic molecules in solution.[4] | Can increase viscosity and may interfere with some downstream applications. |
| Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility. | Can denature proteins and may need to be removed for certain experiments. |
| Organic Co-solvents (e.g., DMSO, Ethanol) | 1-5% (v/v) | Increases the polarity of the solvent, which can help dissolve hydrophobic compounds. | Ensure the final concentration does not affect your experimental system (e.g., cell viability). |
| Cyclodextrins | Varies by type | Have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate and solubilize hydrophobic molecules. | Can be expensive and may have their own biological effects. |
Experimental Workflows and Diagrams
Troubleshooting Precipitation Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation.
Caption: A flowchart for troubleshooting this compound precipitation.
Hypothetical Signaling Pathway for this compound Activity
While the specific signaling pathways affected by this compound are not extensively documented in the provided search results, many plant-derived compounds with anti-inflammatory properties are known to interact with pathways like NF-κB. The following diagram illustrates a hypothetical mechanism of action for research purposes.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Technical Support Center: Optimizing Isobatatasin I Concentration for Apoptosis Induction
Welcome to the technical support center for the use of Isobatatasin I in apoptosis induction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Troubleshooting Guides
Optimizing this compound Concentration
Determining the optimal concentration of this compound is a critical first step for inducing apoptosis without causing widespread necrosis. The ideal concentration will elicit a robust apoptotic response while maintaining cell viability in control experiments. The following table provides a general framework for establishing the optimal concentration range for a novel compound like this compound.
| Concentration Range | Expected Outcome | Potential Issues | Troubleshooting Steps |
| Low (e.g., 1-10 µM) | Minimal to no apoptotic effect. | False-negative results. | Increase concentration incrementally. Ensure sufficient incubation time. |
| Medium (e.g., 10-50 µM) | Optimal apoptotic induction. Clear distinction between live, apoptotic, and necrotic cells. | High variability between replicates. | Refine concentration with smaller increments. Optimize incubation time. |
| High (e.g., 50-100+ µM) | Widespread cell death, potentially through necrosis rather than apoptosis. | High background in assays. Misinterpretation of results as apoptosis. | Decrease concentration. Use markers to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). |
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][2]
-
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
-
Procedure:
-
Induce apoptosis by treating cells with a range of this compound concentrations for the desired time. Include an untreated control.
-
Harvest the cells by gentle centrifugation. For adherent cells, use a non-enzymatic method to detach them.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1][3]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
-
2. Caspase Activity Assay
This assay measures the activity of caspases, key executioner enzymes in the apoptotic pathway.[4][5]
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase substrate (e.g., DEVD-pNA for caspase-3)
-
-
Procedure:
-
Induce apoptosis with this compound.
-
Lyse the cells using chilled Cell Lysis Buffer and incubate on ice.[4]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer with DTT to each well.
-
Add 50-200 µg of protein lysate to the wells.
-
Add 5 µL of the caspase substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.[4]
-
3. Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.[6][7]
-
Materials:
-
Protein lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Frequently Asked Questions (FAQs)
Q1: My Annexin V/PI staining shows a high percentage of PI-positive cells even at low concentrations of this compound. What could be the cause?
A1: This could indicate that the compound is causing necrosis rather than apoptosis, or that the cells are progressing rapidly to late-stage apoptosis/secondary necrosis. Try reducing the incubation time or using a lower concentration range. It is also important to handle cells gently during harvesting to avoid mechanical damage to the cell membrane, which can lead to false positives for PI staining.[2]
Q2: I am not observing a clear dose-dependent increase in caspase activity. What should I do?
A2: Ensure that your protein concentrations are accurate and equal across all samples. The timing of the assay is also crucial; caspase activity can be transient. Perform a time-course experiment to identify the peak of caspase activation. Additionally, consider that some compounds may induce caspase-independent apoptosis.
Q3: The results of my apoptosis assays are inconsistent between experiments.
A3: Inconsistent results can arise from several factors, including variations in cell culture conditions (e.g., cell density, passage number), reagent preparation, and incubation times. Maintain consistent cell culture practices and prepare fresh reagents for each experiment. Using a positive control, such as staurosporine, can help validate the assay's performance.[8]
Q4: How can I determine the signaling pathway involved in this compound-induced apoptosis?
A4: To elucidate the signaling pathway, you can use Western blotting to examine the expression and activation of key proteins in the intrinsic and extrinsic apoptotic pathways.[9][10] For the intrinsic pathway, look for changes in Bcl-2 family proteins (e.g., Bcl-2, Bax) and the release of cytochrome c from the mitochondria. For the extrinsic pathway, examine the activation of initiator caspases like caspase-8.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental design, the following diagrams are provided.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
References
- 1. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isobatatasin I Storage and Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Isobatatasin I during storage. As specific degradation pathways for this compound have not been extensively published, the recommendations provided are based on the general chemical properties of phenolic compounds and established best practices for the storage of natural products.
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of this compound.
Question: My this compound solution, which was initially colorless, has turned yellow/brown. What is the cause and what should I do?
Answer:
Discoloration is a common indicator of chemical degradation in phenolic compounds. The color change is likely due to oxidation, which can be accelerated by exposure to light, oxygen, and elevated temperatures. Oxidized phenolic compounds often form quinone-type structures, which are colored.
Potential Causes:
-
Exposure to Light: Photodegradation is a significant issue for many phenolic compounds.[1][2]
-
Presence of Oxygen: Dissolved oxygen in the solvent or exposure to air can lead to oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[3]
-
Inappropriate Solvent: The solvent used can affect stability. Protic solvents, for instance, can participate in degradation reactions.
-
Contamination: Trace amounts of metal ions can catalyze oxidation.
Recommended Actions:
-
Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil.
-
Minimize Oxygen Exposure: Use degassed solvents for preparing solutions. For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Control Temperature: Store stock solutions at or below -20°C. For short-term use, refrigeration at 4°C is advisable.[3][4]
-
Solvent Selection: Prepare fresh solutions for experiments. If long-term solution storage is necessary, consider aprotic solvents like anhydrous DMSO or acetonitrile.
-
Use High-Purity Solvents and Vials: Ensure that all solvents are of high purity (e.g., HPLC or LC-MS grade) and that storage vials are clean and free of contaminants.
Question: I am observing a decrease in the peak area of this compound and the appearance of new, smaller peaks in my HPLC/LC-MS analysis after storing the sample. What is happening?
Answer:
This observation strongly suggests that your sample of this compound is degrading. The decrease in the main peak area corresponds to a loss of the parent compound, while the new peaks represent degradation products.
Potential Causes:
-
Chemical Instability: The compound may be inherently unstable under the chosen storage conditions.
-
Hydrolysis: If stored in an aqueous solution, the compound may be susceptible to hydrolysis.
-
Oxidation: As mentioned previously, oxidation is a common degradation pathway for phenols.
Recommended Actions:
-
Confirm Degradation: Re-analyze a freshly prepared solution from a solid sample to confirm the expected retention time and peak area. This will serve as a baseline.
-
Optimize Storage Conditions: Implement the storage recommendations provided in the previous answer (light protection, low temperature, inert atmosphere).
-
Perform a Stability Study: Conduct a systematic study to determine the optimal storage conditions for this compound in your specific application. A protocol for a basic stability study is provided in this guide.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, at -20°C or lower. Storing it in a desiccator can also help to protect it from moisture.
Q2: In what solvent should I dissolve this compound for long-term storage?
For long-term storage in solution, high-purity, anhydrous aprotic solvents such as DMSO or ethanol are generally preferred. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: How often should I check the purity of my stored this compound?
The frequency of purity checks depends on the storage conditions and the sensitivity of your experiments. For a new batch or after changing storage conditions, it is good practice to check the purity by a suitable analytical method (e.g., HPLC) every 1-3 months.
Q4: Can I store this compound in an aqueous buffer?
Storing phenolic compounds in aqueous buffers for extended periods is generally not recommended due to the risk of hydrolysis and microbial growth. If your experiment requires a buffered solution, prepare it fresh and use it within a short timeframe. The pH of the buffer can also influence stability.
Data Presentation: Impact of Storage Conditions on Phenolic Compound Stability
The following table summarizes the expected qualitative impact of different storage parameters on the stability of a generic phenolic compound like this compound. This is a generalized representation and not based on specific experimental data for this compound.
| Storage Parameter | Condition 1 | Expected Stability | Condition 2 | Expected Stability | Rationale |
| Temperature | -20°C | High | 25°C (Room Temp) | Low | Lower temperatures slow down the rate of chemical degradation.[3] |
| Light Exposure | Dark (Amber Vial) | High | Ambient Light | Low | Phenolic compounds are often light-sensitive and can undergo photodegradation.[1][2] |
| Atmosphere | Inert Gas (Argon/N₂) | High | Air | Moderate to Low | Oxygen can cause oxidative degradation of the phenolic rings. |
| Solvent | Anhydrous Aprotic (e.g., DMSO) | High | Aqueous Buffer | Low | Water can facilitate hydrolysis and other degradation pathways. |
| Physical Form | Solid | High | In Solution | Moderate to Low | Compounds are generally more stable in their solid, crystalline form. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound by HPLC
This protocol outlines a basic experiment to evaluate the stability of this compound under different storage conditions.
1. Objective: To determine the short-term stability of this compound in solution under various temperature and light conditions.
2. Materials:
-
Solid this compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Clear and amber glass vials with screw caps
-
Refrigerator (4°C), freezer (-20°C), and a benchtop space at room temperature (approx. 25°C)
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve it in the chosen HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).
-
Ensure the solution is thoroughly mixed and homogenous.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Note the retention time and peak area of the this compound peak. This is your baseline (T₀) measurement.
-
-
Sample Storage:
-
Aliquot the stock solution into several clear and amber vials.
-
Create the following storage conditions (use one clear and one amber vial for each):
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C (Room Temperature, exposed to ambient light)
-
25°C (Room Temperature, wrapped in foil to protect from light)
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one vial from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the peak area of this compound and note the presence of any new peaks (degradation products).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ measurement: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Plot the % remaining against time for each storage condition to visualize the degradation rate.
-
Visualizations
Caption: A generalized oxidative degradation pathway for phenolic compounds.
Caption: Workflow for conducting a preliminary stability study.
Caption: A decision tree for troubleshooting degradation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Off-Target Effects of Phenanthrene Derivatives in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of phenanthrene derivatives in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental use of phenanthrene derivatives.
Solubility and Compound Precipitation
Question: My phenanthrene derivative is precipitating in the cell culture medium. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge with planar, aromatic molecules like phenanthrene derivatives. Here are several troubleshooting steps:
-
Optimize Solvent and Stock Concentration: Ensure your compound is fully dissolved in a suitable organic solvent, such as DMSO, at a high concentration before preparing your final dilutions in aqueous media. The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate your stock solution to aid in dissolution before further dilution.
-
Pre-warming Media: Warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
pH Adjustment: For ionizable phenanthrene derivatives, adjusting the pH of the culture medium might enhance solubility. However, be cautious as significant pH changes can impact cell health.
-
Use of Solubilizing Agents: Consider the use of low concentrations of non-ionic surfactants or cyclodextrins to encapsulate and solubilize hydrophobic compounds.[1] It is crucial to test the effect of these agents on your specific cell line to rule out any independent cytotoxic effects.
Inconsistent Cytotoxicity (IC50) Values
Question: I am observing high variability in my IC50 values between experiments. What are the potential causes?
Answer: Inconsistent IC50 values can stem from several factors:
-
Compound Instability: Phenanthrene derivatives may be unstable in culture medium over long incubation periods. Consider optimizing the incubation time to the shortest duration that produces a robust and reproducible response.[1] You can assess compound stability in your culture medium over time using analytical methods like HPLC.
-
Binding to Plasticware and Serum Proteins: Phenanthrene derivatives can adsorb to the surface of standard tissue culture plates and bind to proteins in fetal bovine serum (FBS), reducing the bioavailable concentration of the compound.[1]
-
Solution: Consider using low-binding plates and reducing the serum concentration during the treatment period if your cell line can tolerate it.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.[1] Ensure your cell suspension is homogenous before seeding and that you are using an appropriate seeding density for your cell line and the duration of the assay.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter the compound concentration. It is advisable to avoid using the outer wells for experimental treatments and instead fill them with sterile PBS or media to minimize evaporation from the inner wells.[1]
Interference with Fluorescence-Based Assays
Question: I am seeing high background or unexpected results in my fluorescence-based assays (e.g., flow cytometry, fluorescent microscopy). Could my phenanthrene derivative be interfering?
Answer: Yes, the aromatic nature of phenanthrene derivatives can lead to autofluorescence, which can interfere with the detection of common fluorophores.
-
Control for Autofluorescence: Always include a control group of cells treated with the phenanthrene derivative but without any fluorescent stain. This will allow you to measure the intrinsic fluorescence of the compound and subtract it from your experimental readings.
-
Choose Appropriate Fluorophores: If possible, select fluorophores that emit in the red or far-red spectrum, as autofluorescence from cells and compounds is typically stronger in the blue and green channels.
-
Fluorescence Quenching: Some compounds can also quench the signal of fluorescent dyes. To test for this, perform a cell-free experiment by mixing your compound with the fluorescent dye to see if there is a decrease in the fluorescent signal.[1] If quenching is observed, you may need to consider an alternative assay with a different detection method.
Quantitative Data Summary
The following tables summarize the cytotoxic and off-target activities of various phenanthrene derivatives.
Table 1: Cytotoxicity of Phenanthrene Derivatives in Human Cancer and Non-Cancer Cell Lines
| Phenanthrene Derivative | Cell Line | Cell Type | Assay | IC50 (µM) | Reference(s) |
| Compound 1 (from Bletilla striata) | A549 | Lung Carcinoma | MTT | 6.86 ± 0.71 | [2] |
| BEAS-2B | Normal Lung Epithelial | MTT | 15.22 ± 1.62 | [2] | |
| 6-Methoxycoelonin | UACC-62 | Melanoma | Not Specified | 2.59 ± 0.11 | [3] |
| VERO | Normal Kidney Epithelial | Not Specified | 65.12 ± 4.51 | [3] | |
| Brassicaphenanthrene A | HCT-116 | Colon Carcinoma | Not Specified | 15.0 - 35.0 | [4] |
| MCF-7 | Breast Carcinoma | Not Specified | 15.0 - 35.0 | [4] | |
| HeLa | Cervical Carcinoma | Not Specified | 15.0 - 35.0 | [4] | |
| Calanquinone A (6a) | Various | Cancer Cell Lines | Not Specified | 0.08–1.06 µg/mL | [5] |
| Denbinobin (6b) | Various | Cancer Cell Lines | Not Specified | 0.08–1.06 µg/mL | [5] |
Table 2: Off-Target Activity of Phenanthrene and its Derivatives
| Compound | Off-Target | Assay | Effect | IC50 / EC50 (µM) | Reference(s) |
| Phenanthrene | hERG Potassium Channel | Whole-cell Patch Clamp | Inhibition | 17.6 ± 1.7 (hERG1a) | [1][6][7][8] |
| 1.8 ± 0.3 (hERG1a/1b) | [1][6][7][9] | ||||
| Phenanthrene | Constitutive Androstane Receptor (CAR) | Reporter Gene Assay | Activation | Not Reported | [10][11] |
| 9,10-Phenanthrenequinone | Reactive Oxygen Species (ROS) | Cellular Assays | Induction | Not Applicable |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the off-target effects of phenanthrene derivatives.
Protocol 1: hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine if a phenanthrene derivative directly inhibits the hERG potassium channel, a common off-target that can lead to cardiotoxicity.
Materials:
-
HEK293 cells stably expressing hERG channels
-
Cell culture reagents
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution: (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)
-
External (bath) solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH)
-
Phenanthrene derivative stock solution in DMSO
Methodology:
-
Cell Preparation: Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline hERG currents using a voltage-step protocol (e.g., holding potential of -80 mV, depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current).[1][6][7][8][9]
-
-
Compound Application: Perfuse the external solution containing the desired concentration of the phenanthrene derivative over the cell.
-
Data Acquisition: Record hERG currents in the presence of the compound after the current has reached a steady-state level of inhibition.
-
Data Analysis: Measure the amplitude of the hERG tail current before and after compound application. Calculate the percentage of inhibition. Generate a concentration-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of a phenanthrene derivative to its intended target and potential off-target proteins in a cellular context.
Materials:
-
Cultured cells of interest
-
Phenanthrene derivative
-
PBS and cell lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against the target protein and a loading control
Methodology:
-
Cell Treatment: Treat cultured cells with the phenanthrene derivative or vehicle control for a specified time.
-
Heating:
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein.
Protocol 3: Reactive Oxygen Species (ROS) Detection Assay
Objective: To determine if a phenanthrene derivative induces oxidative stress by measuring the generation of intracellular ROS.
Materials:
-
Cultured cells
-
Phenanthrene derivative
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Fluorescence microplate reader or flow cytometer
-
Positive control (e.g., H2O2)
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Incubate the cells with H2DCFDA (typically 5-10 µM) in PBS for 30 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Wash the cells to remove the excess dye.
-
Add fresh culture medium containing various concentrations of the phenanthrene derivative or controls.
-
-
Fluorescence Measurement:
-
Immediately measure the baseline fluorescence (excitation ~485 nm, emission ~535 nm).
-
Incubate the plate at 37°C and measure the fluorescence at different time points.
-
-
Data Analysis: Normalize the fluorescence readings to the baseline and compare the ROS levels in treated cells to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum [mdpi.com]
- 4. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. physoc.org [physoc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
Technical Support Center: Overcoming Poor Water Solubility of Isobatatasin I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Isobatatasin I during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
A1: this compound is a phenanthrene derivative, recognized as a potent inhibitor of transferrin receptor 1 (TfR1).[1] Its hydrophobic nature leads to poor water solubility, which can significantly hinder its bioavailability and limit its therapeutic efficacy in aqueous physiological environments. This poor solubility poses challenges in preparing stock solutions, achieving desired concentrations in in vitro and in vivo experiments, and developing effective drug delivery systems.
Q2: What are the common signs of solubility issues in my experiments?
A2: You may be encountering solubility problems with this compound if you observe the following:
-
Difficulty in dissolving the compound, resulting in a cloudy or precipitated solution.
-
Inconsistent or lower-than-expected results in biological assays.
-
Precipitation of the compound upon addition to aqueous buffers or cell culture media.
-
Low bioavailability in animal studies.
Q3: What are the primary strategies to enhance the water solubility of this compound?
A3: Several formulation strategies can be employed to overcome the poor water solubility of this compound. The most common and effective methods include:
-
Cyclodextrin Inclusion Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can significantly improve its aqueous solubility and stability.[2][3][4]
-
Nanoparticle Formulation: Loading this compound into nanoparticles, such as polymeric nanoparticles or lipid-based nanoparticles, can enhance its solubility, and bioavailability, and enable targeted delivery.[5]
-
Co-solvency: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.
-
Solid Dispersions: Dispersing this compound in a solid carrier matrix at the molecular level can improve its dissolution rate and solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | The concentration of this compound exceeds its solubility limit in the chosen buffer. | 1. Decrease the final concentration of this compound. 2. Prepare a cyclodextrin inclusion complex of this compound before dissolving it in the aqueous buffer. 3. Use a co-solvent system , if compatible with your experimental setup. Start with a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final solution. |
| Cloudy or non-homogenous stock solution | Incomplete dissolution of this compound. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution process. 2. Gentle heating: If the compound is heat-stable, gentle warming can help increase solubility. 3. Formulate as nanoparticles: Prepare this compound-loaded nanoparticles for a stable dispersion in aqueous media. |
| Low and variable results in cell-based assays | Poor solubility leading to inconsistent dosing and low compound availability to cells. | 1. Switch to a formulated version: Use this compound complexed with cyclodextrins or encapsulated in nanoparticles to ensure better solubility and consistent delivery to cells. 2. Pre-dissolve in a small amount of organic solvent: Dissolve this compound in a minimal amount of a cell-culture compatible solvent like DMSO before diluting it in the final culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
| Low bioavailability in in vivo studies | Poor dissolution and absorption in the gastrointestinal tract or rapid clearance. | 1. Administer a nanoparticle formulation: Nanoparticles can protect the drug from degradation, improve absorption, and prolong circulation time.[5] 2. Use a cyclodextrin inclusion complex: This can enhance the dissolution rate and absorption of this compound in vivo.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-evaporation method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Dissolution: Dissolve the calculated amount of this compound in a suitable volume of ethanol. In a separate container, dissolve the corresponding amount of HP-β-CD in distilled water.
-
Mixing: Slowly add the ethanolic solution of this compound to the aqueous solution of HP-β-CD with constant stirring.
-
Co-evaporation: Subject the resulting solution to rotary evaporation at a controlled temperature (e.g., 45°C) to remove the solvents until a solid film is formed.
-
Drying: Dry the resulting solid complex in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free this compound.
Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles
This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator or gentle nitrogen stream
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The acetone will diffuse into the aqueous phase, leading to the precipitation of PLGA and the formation of this compound-loaded nanoparticles.
-
Solvent Evaporation: Continue stirring for several hours in a fume hood or use a rotary evaporator under reduced pressure to remove the acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with distilled water multiple times to remove the excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the potential improvement in this compound solubility. Actual experimental values should be determined for specific formulations.
| Formulation | Solubility in Water (µg/mL) | Fold Increase in Solubility |
| Free this compound | [Hypothetical Value: 5] | 1 |
| This compound-HP-β-CD (1:1) | [Hypothetical Value: 150] | 30 |
| This compound-PLGA Nanoparticles | [Hypothetical Value: 250 (as a stable dispersion)] | 50 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Workflow for Nanoparticle Formulation.
Caption: Hypothesized TfR1 Inhibition Pathway by this compound.
References
- 1. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Isobatatasin I aggregation in cell culture media
Welcome to the technical support center for Isobatatasin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when working with this compound in cell culture environments. Due to its hydrophobic nature as a phenanthrene derivative, aggregation in aqueous media is a primary concern that can impact experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as solvent-shifting precipitation. This compound, like other hydrophobic phenanthrene derivatives, is poorly soluble in aqueous solutions like cell culture media. When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent polarity causes the compound to fall out of solution and form aggregates.
Here are several strategies to mitigate this:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform a stepwise or serial dilution. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature can significantly affect solubility.[1]
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to keep this compound in solution.[2] It is crucial to determine the maximum DMSO tolerance of your specific cell line.
-
Dropwise Addition with Agitation: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
Q2: I'm observing a decrease in the expected biological activity of this compound over the course of my experiment. Could this be related to aggregation?
A2: Yes, this is a strong possibility. The formation of aggregates can significantly reduce the effective concentration of the monomeric, biologically active form of the compound in your cell culture.[3] Over time, even if not immediately visible, this compound may be forming smaller aggregates or precipitating out of solution, leading to inconsistent and non-reproducible results. It is recommended to prepare fresh working solutions of this compound immediately before each experiment.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
A3: Determining the kinetic solubility of this compound under your experimental conditions is highly recommended. This can be achieved through a simple 96-well plate-based assay where a dilution series of the compound is prepared in your cell culture medium. After a set incubation period, the wells are visually or instrumentally assessed for precipitation. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q4: Are there any components in the cell culture medium that could be contributing to the aggregation of this compound?
A4: Yes, components of the culture medium, particularly proteins in fetal bovine serum (FBS), can interact with hydrophobic compounds. While serum proteins can sometimes help to solubilize hydrophobic molecules, they can also potentially contribute to the formation of insoluble complexes.[1] Additionally, salts in the medium, such as calcium and phosphate, can sometimes form precipitates, although this is less likely to be a direct interaction with this compound.[4][5]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and suggested solutions when working with this compound.
| Issue | Probable Cause | Recommended Solution |
| Visible precipitate upon adding DMSO stock to media | Rapid change in solvent polarity. | Add the compound stock to the medium dropwise while gently vortexing. Perform a serial dilution of the stock in the medium. |
| Concentration exceeds solubility limit. | Lower the final concentration of this compound. Determine the kinetic solubility in your specific medium. | |
| Temperature-dependent solubility. | Pre-warm the medium to 37°C before adding the compound. | |
| Inconsistent or lower-than-expected biological activity | Time-dependent precipitation or aggregation. | Prepare fresh working solutions for each experiment. Consider using solubilizing agents like cyclodextrins. |
| Incomplete dissolution of the initial stock solution. | Ensure the DMSO stock is fully dissolved. Gentle warming or sonication may help. Filter the stock solution through a 0.22 µm syringe filter. | |
| Cell toxicity observed at expected non-toxic doses | Formation of cytotoxic aggregates. | Re-evaluate the solubility and aggregation state of the compound at the tested concentration. |
| DMSO toxicity. | Perform a DMSO vehicle control to determine the tolerance of your cell line. Keep the final DMSO concentration below the toxic threshold, ideally ≤0.5%.[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Cell Culture Medium
This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Clear-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm (optional, for turbidimetric measurement)
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Create a serial dilution of the stock solution in 100% DMSO. In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Add cell culture medium to the assay plate. To a clear-bottom 96-well plate, add 198 µL of your complete cell culture medium to each well.
-
Add the compound dilutions to the assay plate. Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate. Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Assess for precipitation.
-
Visual Inspection: Carefully inspect each well against a dark background for any visible precipitate or cloudiness.
-
Instrumental Measurement (Optional): Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates turbidity due to precipitation.
-
-
Determine the kinetic solubility. The highest concentration that does not show any visible precipitate or a significant increase in absorbance is considered the kinetic solubility under these conditions.
Visualizations
References
- 1. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. Researchers Learn How a Drug Called Zotatifin Kills Cancer Cells | UC San Francisco [ucsf.edu]
- 3. Frontiers | Genetic diversity, clinical uses, and phytochemical and pharmacological properties of safflower (Carthamus tinctorius L.): an important medicinal plant [frontiersin.org]
- 4. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Compound X Toxicity in Normal Cells
Disclaimer: Due to the limited publicly available research data on the specific toxicity of Isobatatasin I in normal cells, this technical support center provides guidance for a hypothetical natural product with cytotoxic properties, referred to as "Compound X." The following troubleshooting guides, FAQs, and protocols are based on established principles for working with cytotoxic agents in a research setting.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of toxicity in our normal cell lines even at low concentrations of Compound X. What could be the cause?
A1: Several factors could contribute to unexpected toxicity in normal cells:
-
Solvent Toxicity: The solvent used to dissolve Compound X (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used in the culture medium. It is crucial to run a solvent-only control to determine the tolerance of your specific cell line.
-
Compound Instability: Compound X may be unstable in your culture medium, leading to the formation of more toxic degradation products. Prepare fresh dilutions for each experiment and avoid storing the compound in media for extended periods.
-
Cell Line Sensitivity: The specific normal cell line you are using may be particularly sensitive to the mechanism of action of Compound X. Consider testing a panel of different normal cell lines to assess if the observed toxicity is cell-type specific.
-
Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations. Simple errors in calculation can lead to unintentionally high doses.
Q2: How can we determine a therapeutic window for Compound X between cancer cells and normal cells?
A2: Establishing a therapeutic window is a critical step. This involves comparing the concentration of Compound X that is effective against cancer cells to the concentration that is toxic to normal cells. The therapeutic index (TI) is a quantitative measure of this window.
-
Determine the IC50: You will need to determine the half-maximal inhibitory concentration (IC50) for both your cancer cell line(s) of interest and your normal cell line(s). The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
-
Calculate the Therapeutic Index: The TI can be calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (TI = IC50 normal cells / IC50 cancer cells). A higher TI indicates a wider and safer therapeutic window.
Q3: We are seeing significant well-to-well variability in our cytotoxicity assays. What are the common causes and solutions?
A3: High variability can obscure the true effect of Compound X. Common causes include:
-
Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before plating and that you are using calibrated pipettes for accurate cell seeding.
-
"Edge Effect" in 96-well Plates: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the media components and your compound, leading to higher toxicity. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Inaccurate Pipetting of Compound: Errors in pipetting small volumes of a concentrated stock solution can lead to large variations in the final concentration. Perform serial dilutions to work with larger, more manageable volumes.
-
Incomplete Solubilization of Formazan Crystals (in MTT assays): If you are using an MTT assay, ensure that the formazan crystals are fully dissolved before reading the absorbance. Increase the shaking time or gently pipette up and down to aid dissolution.
Troubleshooting Guides
Problem: Low Absorbance Values in Viability Assays
| Potential Cause | Troubleshooting Step |
| Low cell density | Determine the optimal cell seeding density for your cell line and assay duration. |
| Incorrect wavelength setting on the plate reader | Ensure the reader is set to the correct absorbance wavelength for your specific assay (e.g., ~570 nm for MTT). |
| Reagent issues (e.g., expired or improperly stored) | Use fresh reagents and store them according to the manufacturer's instructions. |
Problem: High Background Signal in Control Wells
| Potential Cause | Troubleshooting Step |
| Contamination of culture media or reagents | Use fresh, sterile media and reagents. Check for signs of contamination in your cell cultures. |
| High cell density leading to high spontaneous cell death | Optimize the cell seeding density to avoid overgrowth. |
| Media components interfering with the assay | If your media contains phenol red or high serum concentrations, this can increase background. Consider using phenol red-free media for the assay. |
Quantitative Data Summary
The following table presents a hypothetical dataset for the IC50 values of Compound X in various cell lines, which would be essential for determining the therapeutic index.
| Cell Line | Cell Type | Compound X IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HepG2 | Liver Cancer | 12.5 |
| MCF-10A | Normal Breast Epithelial | 45.8 |
| BEAS-2B | Normal Lung Epithelial | 78.3 |
| Primary Human Hepatocytes | Normal Liver | > 100 |
This is hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the media and add fresh media containing serial dilutions of Compound X. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
Read the absorbance at a wavelength between 550 and 600 nm.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Luminometer-compatible 96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
Microplate luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Compound X and appropriate controls for the desired time.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a microplate luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of a compound.
Simplified Apoptosis Signaling Pathway
Natural products can induce cytotoxicity through various signaling pathways, often culminating in apoptosis.
Caption: A simplified intrinsic apoptosis pathway often targeted by natural products.
Technical Support Center: Validating Isobatatasin I Target Engagement in Cells
Introduction
Isobatatasin I is a novel phenanthrene derivative isolated from the rhizome of safflower, currently under investigation for its potential therapeutic applications.[1] As with any novel compound, confirming direct interaction with its intended cellular target is a critical step in the research and development process. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the cellular target engagement of this compound. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during these validation studies. For the purpose of providing concrete examples, we will proceed with the hypothetical scenario that this compound is an inhibitor of the fictitious "Kinase X".
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is engaging its target, Kinase X, in my cells?
A: The initial and most direct method to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[2][3] This technique is based on the principle that the binding of a ligand, such as this compound, to its target protein, Kinase X, increases the protein's thermal stability.[2][3] A positive result in a CETSA experiment, indicated by an increase in the melting temperature of Kinase X in the presence of this compound, provides strong evidence of direct physical interaction within the cell.
Q2: My CETSA results show a positive thermal shift, but I'm not seeing the expected downstream effect on the signaling pathway. What could be the reason?
A: There are several possibilities if you observe target engagement without the expected downstream phenotype:
-
Insufficient Target Inhibition: The concentration of this compound may be sufficient to cause a detectable thermal shift but not high enough to achieve the level of target inhibition required to produce a downstream effect. It is crucial to perform a dose-response curve to correlate the degree of target engagement with the functional cellular outcome.
-
Cellular Context: The specific cell line you are using may have redundant or compensatory signaling pathways that mask the effect of Kinase X inhibition.
-
Off-Target Effects: At the concentration used, this compound might have off-target effects that counteract the intended on-target inhibition.[1][4] A broader selectivity profiling assay is recommended to investigate this possibility.
-
Incorrect Downstream Readout: The specific biomarker you are measuring may not be a reliable indicator of Kinase X activity in your cellular model. It is advisable to measure the phosphorylation status of a direct and well-validated substrate of Kinase X.
Q3: How can I identify potential off-targets of this compound?
A: Identifying off-targets is crucial for understanding the complete pharmacological profile of a compound.[1][4] A powerful and unbiased method for this is Affinity Purification coupled with Mass Spectrometry (AP-MS).[5][6][7][8] This involves immobilizing an analog of this compound onto beads and using it to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. Comparing the proteins pulled down by the this compound-analog to those pulled down by control beads will reveal potential on- and off-target proteins.
Q4: What are the best controls to include in my target engagement experiments?
A: Robust controls are essential for interpreting your results accurately. Key controls include:
-
Vehicle Control: Treating cells with the vehicle (e.g., DMSO) used to dissolve this compound is the most fundamental control.
-
Inactive Structural Analog: If available, a structurally similar but biologically inactive analog of this compound can help distinguish specific on-target effects from non-specific effects of the chemical scaffold.
-
Positive Control Compound: Using a well-characterized inhibitor of Kinase X (if one exists) can help validate your experimental setup and provide a benchmark for comparison.
-
Negative Control Cell Line: Using a cell line that does not express Kinase X can help confirm that the observed effects are target-dependent.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my Cellular Thermal Shift Assay (CETSA).
| Question | Answer |
| Have you optimized the heating time and temperature? | The optimal heating conditions can vary between cell lines and target proteins. It is recommended to perform a temperature gradient to determine the ideal melting temperature of Kinase X in your specific cell model. |
| Is your antibody specific and of high quality? | Antibody performance is critical for the western blot readout of CETSA. Validate your antibody's specificity using techniques like siRNA-mediated knockdown of Kinase X to ensure it recognizes the correct protein. |
| Are you controlling for equal protein loading? | Variations in protein loading can lead to inconsistent results. Always normalize your data to a loading control, such as total protein stain or a housekeeping gene like GAPDH. |
| Is the compound precipitating out of solution? | Poor compound solubility at the concentrations used can lead to artifacts. Visually inspect your treatment media for any signs of precipitation. |
Issue 2: High background or non-specific binding in my Affinity Purification-Mass Spectrometry (AP-MS) experiment.
| Question | Answer |
| Have you included appropriate controls? | It is crucial to compare your results to a control experiment using beads without the immobilized this compound analog. This will help you identify proteins that bind non-specifically to the beads themselves. |
| Are your wash steps stringent enough? | Insufficient washing can lead to a high number of non-specific binders. You can increase the stringency of your washes by increasing the salt concentration or adding a low concentration of a non-ionic detergent to your wash buffers. |
| Is the linker used to immobilize this compound too long or too "sticky"? | The chemical linker used for immobilization can sometimes contribute to non-specific binding. If possible, try using a different linker chemistry. |
| Are you using a sufficient amount of cell lysate? | Using too little lysate can result in a low signal-to-noise ratio. Ensure you are starting with an adequate amount of protein. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Kinase X
This protocol describes how to assess the binding of this compound to its target, Kinase X, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest at a suitable density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in a cell culture incubator.
-
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and western blotting using a primary antibody specific for Kinase X.
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for Kinase X at each temperature point.
-
Normalize the band intensities to the intensity at the lowest temperature for each treatment group.
-
Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
2. Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol outlines a general workflow for identifying the cellular targets of this compound.
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound that contains a linker and a reactive group for immobilization (e.g., a biotin tag or an alkyne for click chemistry).
-
-
Immobilization:
-
Covalently attach the this compound derivative to affinity beads (e.g., streptavidin-agarose or NHS-activated sepharose).
-
-
Cell Lysis:
-
Grow your cells of interest to a high density and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-conjugated beads (and control beads) for several hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., by boiling in SDS-PAGE sample buffer or by competitive elution).
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Compare the list of proteins identified from the this compound-conjugated beads to those from the control beads to identify specific binding partners.
-
Data Presentation
Table 1: Hypothetical CETSA Data for this compound
| Treatment | Concentration (µM) | Melting Temperature (°C) | Thermal Shift (ΔTm, °C) |
| Vehicle (DMSO) | 0.1% | 52.3 | - |
| This compound | 0.1 | 53.1 | +0.8 |
| This compound | 1 | 55.8 | +3.5 |
| This compound | 10 | 58.2 | +5.9 |
Table 2: Hypothetical Kinase Selectivity Profile of this compound (IC50 values in nM)
| Kinase Target | This compound | Competitor Compound A | Selectivity (Fold vs. Kinase X) |
| Kinase X (On-Target) | 15 | 25 | - |
| Kinase A | 850 | >10,000 | 57 |
| Kinase B | 1,200 | 5,000 | 80 |
| Kinase C | >10,000 | >10,000 | >667 |
| Kinase D | 550 | 1,500 | 37 |
Mandatory Visualization
Caption: Hypothetical signaling pathway of Kinase X inhibited by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to Iron Chelation: Deferoxamine vs. Alternative Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of iron chelation therapies, focusing on the established drug Deferoxamine and its alternatives, Deferiprone and Deferasirox. This guide addresses the absence of scientific literature on Isobatatasin I as an iron chelator and instead offers a data-driven comparison of clinically relevant options.
Initially, a comparative analysis between this compound and Deferoxamine was intended. However, a thorough review of scientific literature reveals that this compound, a phenanthrene derivative from safflower rhizome, has no documented iron-chelating properties or relevant biological activity in the context of iron metabolism. Therefore, a direct comparison is not feasible. This guide will instead focus on a comprehensive comparison of Deferoxamine with two other widely used and researched iron chelators: Deferiprone and Deferasirox.
Overview of Iron Chelation Therapy
Iron is essential for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Iron overload is a common complication of certain genetic disorders and repeated blood transfusions. Iron chelation therapy is a cornerstone of managing iron overload, involving the administration of agents that bind to excess iron, forming complexes that can be excreted from the body.
Comparison of Leading Iron Chelators
Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX) are the three most prominent iron chelators used in clinical practice. While all three are effective in reducing iron burden, they differ significantly in their administration routes, mechanisms of action, efficacy in targeting specific iron pools, and safety profiles.
Quantitative Comparison of Efficacy
The efficacy of iron chelators is primarily assessed by their ability to reduce serum ferritin levels and liver iron concentration (LIC). The following table summarizes key efficacy data from comparative studies.
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Route of Administration | Subcutaneous or intravenous infusion | Oral | Oral |
| Dosing Frequency | 8-12 hours daily, 5-7 days/week | 3 times daily | Once daily |
| Serum Ferritin Reduction | Significant reduction, often used as a standard for comparison. | Comparable efficacy to DFO in reducing serum ferritin.[1] | Effective in reducing serum ferritin, with some studies showing a significant difference compared to DFO.[2] |
| Liver Iron Concentration (LIC) Reduction | Effective in reducing LIC. | Comparable efficacy to DFO in reducing LIC. | Effective in reducing LIC. |
| Cardiac Iron Removal | Can be effective, especially with continuous intravenous infusion. | Considered more effective than DFO in removing cardiac iron due to better cell permeability. | Effective in removing cardiac iron. |
| Urinary Iron Excretion | Primary route of excretion for the iron-DFO complex. | Primary route of excretion for the iron-DFP complex. | Minimal renal excretion; primarily excreted in feces. |
Safety and Adverse Effects
The safety profiles of the three chelators are distinct and are a critical consideration in therapeutic selection.
| Adverse Effect | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Common Side Effects | Injection site reactions, auditory and ocular toxicity, growth retardation. | Nausea, vomiting, arthralgia. | Gastrointestinal disturbances (nausea, vomiting, diarrhea), skin rash, non-progressive increase in serum creatinine. |
| Serious Adverse Effects | Neurotoxicity (at high doses). | Agranulocytosis, neutropenia (requires regular blood monitoring). | Renal and hepatic toxicity, gastrointestinal hemorrhage. |
Mechanisms of Action and Signaling Pathways
The three iron chelators differ in their chemical structure, which dictates how they interact with iron and various cellular components.
Deferoxamine (DFO) is a hexadentate chelator, meaning one molecule of DFO binds to one iron ion (Fe³⁺) with high affinity.[3] Its large size and hydrophilic nature limit its ability to cross cell membranes readily. DFO primarily chelates extracellular iron and iron from the reticuloendothelial system. The DFO-iron complex, ferrioxamine, is then excreted primarily through the urine.[3]
Deferiprone (DFP) is a bidentate chelator, requiring three molecules to bind to one iron ion.[4][5] Its smaller size and lipophilicity allow it to penetrate cell membranes and chelate intracellular iron pools, including mitochondrial iron. This property is thought to contribute to its effectiveness in removing cardiac iron. The DFP-iron complex is also primarily excreted in the urine.[4]
Deferasirox (DFX) is a tridentate chelator, with two molecules binding to one iron ion. It is an oral agent that primarily chelates iron within the circulation and from the liver. The DFX-iron complex is predominantly eliminated through the feces.[6]
Below is a diagram illustrating the different mechanisms of action of the three iron chelators.
Caption: Mechanisms of Deferoxamine, Deferiprone, and Deferasirox.
Experimental Protocols
Accurate assessment of iron overload and the efficacy of chelation therapy relies on standardized experimental protocols.
Measurement of Urinary Iron Excretion
This protocol is essential for monitoring the efficacy of chelators that are primarily excreted through the kidneys, such as Deferoxamine and Deferiprone.
Objective: To quantify the amount of iron excreted in the urine over a 24-hour period following the administration of an iron chelator.
Materials:
-
24-hour urine collection container (acid-washed and metal-free).
-
Preservative (e.g., hydrochloric acid), if required by the analytical laboratory.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for iron quantification.
Procedure:
-
The patient is instructed to empty their bladder at the beginning of the 24-hour period and to discard this urine.
-
All subsequent urine for the next 24 hours is collected in the provided container.
-
The final urine sample is collected at the same time the following day.
-
The total volume of the 24-hour urine collection is measured and recorded.
-
A well-mixed aliquot of the urine is sent to the laboratory for iron concentration analysis using ICP-MS or AAS.
-
The total 24-hour urinary iron excretion is calculated by multiplying the iron concentration by the total urine volume.
Caption: Experimental workflow for urinary iron excretion measurement.
Measurement of Liver Iron Concentration (LIC) by MRI (T2*)
MRI-based methods, particularly T2* (T2-star) relaxometry, are non-invasive and have become the standard of care for quantifying liver iron concentration.
Objective: To non-invasively measure the concentration of iron in the liver.
Principle: Iron is a paramagnetic substance. Its accumulation in tissues causes a shortening of the T2* relaxation time, which can be measured by MRI. The R2* relaxation rate (R2* = 1/T2*) is directly proportional to the liver iron concentration.
Protocol:
-
Patient Preparation: No specific preparation is usually required. The patient should be able to hold their breath for 10-15 seconds.
-
MRI Scanner: A 1.5 Tesla or 3.0 Tesla scanner is used.
-
Sequence: A multi-echo gradient-echo sequence is performed through the center of the liver.
-
Image Acquisition: A series of images are acquired at different echo times (TEs).
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma in an area free of large blood vessels.
-
The signal intensity within the ROIs is measured at each echo time.
-
The T2* value is calculated by fitting the signal decay curve to an exponential function.
-
The liver iron concentration is then determined using a validated calibration curve that relates R2* to LIC.
-
Caption: Experimental workflow for LIC measurement by MRI T2*.
Conclusion
The choice of an iron chelator is a complex decision that must be individualized based on the patient's clinical condition, the location and severity of iron overload, and the safety and tolerability of the available agents. Deferoxamine remains a cornerstone of iron chelation therapy, with a long history of proven efficacy. However, the development of oral agents like Deferiprone and Deferasirox has significantly improved convenience and adherence for many patients. Deferiprone offers an advantage in cardiac iron removal, while Deferasirox provides the convenience of once-daily oral administration. A thorough understanding of the comparative efficacy, safety, and mechanisms of these agents is crucial for optimizing the management of iron overload in various patient populations. Future research will likely focus on the development of new chelators with improved safety profiles and targeted delivery to specific organs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights into interactions of deferoxamine with cellular and plasma iron pools: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 4. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 5. macsenlab.com [macsenlab.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Synergistic Effects of Natural Compounds with Chemotherapy Drugs: A Comparative Guide
A Note to Our Readers: Initial research for this guide focused on the synergistic effects of Isobatatasin I with various chemotherapy drugs. However, a comprehensive search of current scientific literature did not yield sufficient data to meet the rigorous standards of this publication.
Therefore, we have pivoted to a structurally similar and well-researched natural compound, Isobavachalcone (IBC) , to provide a valuable comparison guide for our audience of researchers, scientists, and drug development professionals. This guide will explore the synergistic effects of Isobavachalcone with the widely-used chemotherapy drug, Doxorubicin (DOX), in the context of anaplastic thyroid cancer (ATC).
Isobavachalcone and Doxorubicin: A Synergistic Combination Against Anaplastic Thyroid Cancer
Anaplastic thyroid cancer is a highly aggressive malignancy with limited effective treatment options. Recent research has highlighted the potential of combining natural compounds with traditional chemotherapy to enhance efficacy and overcome drug resistance. One such promising combination is Isobavachalcone, a flavonoid isolated from the plant Psoralea corylifolia, and Doxorubicin, an anthracycline antibiotic commonly used in cancer chemotherapy.
Studies have demonstrated a significant synergistic effect when Isobavachalcone and Doxorubicin are co-administered to anaplastic thyroid cancer cells. This synergy is characterized by an enhanced inhibition of cancer cell proliferation and tumor growth both in vitro and in vivo.[1]
Quantitative Analysis of Synergy
The synergistic effect of the Isobavachalcone and Doxorubicin combination has been quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value less than 1.0 indicates synergism, a value of 1.0 indicates an additive effect, and a value greater than 1.0 indicates antagonism.
The following table summarizes the CI values for the combination of Isobavachalcone and Doxorubicin in two anaplastic thyroid cancer cell lines, 8505C and CAL62.
| Cell Line | Drug Combination (IBC:DOX) | Combination Index (CI) | Interpretation |
| 8505C | Various Ratios | < 1.0 | Synergism |
| CAL62 | Various Ratios | < 1.0 | Synergism |
| Data derived from studies on the co-administration of Isobavachalcone and Doxorubicin in anaplastic thyroid cancer cells.[1] |
Mechanism of Synergistic Action: Induction of Ferroptosis
The synergistic anti-cancer effect of the Isobavachalcone and Doxorubicin combination is attributed to the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] The combination treatment leads to several key molecular changes that promote ferroptosis:
-
Increased Cellular Iron: The levels of intracellular iron are elevated, which is a key requirement for the initiation of ferroptosis.
-
Elevated Reactive Oxygen Species (ROS): The production of ROS is significantly increased, leading to oxidative stress and lipid peroxidation.
-
Increased Malondialdehyde (MDA): MDA, a marker of lipid peroxidation, is found at higher levels, indicating extensive damage to the cell membrane.
-
Decreased Glutathione (GSH): The levels of the antioxidant glutathione are reduced, impairing the cell's ability to neutralize ROS.
-
Downregulation of SLC7A11 and GPX4: The expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), two key proteins that protect against ferroptosis, is significantly decreased.[1]
The following diagram illustrates the proposed signaling pathway for the synergistic induction of ferroptosis by Isobavachalcone and Doxorubicin.
Caption: Signaling pathway of synergistic ferroptosis induction.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of Isobavachalcone and Doxorubicin.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Anaplastic thyroid cancer cells (8505C and CAL62) are seeded in 96-well plates at a specified density.
-
Drug Treatment: After cell attachment, the cells are treated with varying concentrations of Isobavachalcone, Doxorubicin, or a combination of both for a defined period (e.g., 24, 48 hours).
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a specified time.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the drug combinations, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., SLC7A11, GPX4) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Anaplastic thyroid cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to different treatment groups (e.g., control, Isobavachalcone alone, Doxorubicin alone, combination). The drugs are administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blot).[1]
The following diagram illustrates the general workflow for evaluating the synergistic effects of a drug combination in vivo.
Caption: Experimental workflow for in vivo synergy studies.
Conclusion
The synergistic combination of Isobavachalcone and Doxorubicin presents a promising therapeutic strategy for anaplastic thyroid cancer. By inducing ferroptosis, this combination enhances the cytotoxic effects of chemotherapy, potentially allowing for lower, less toxic doses of Doxorubicin. The detailed experimental protocols and mechanistic insights provided in this guide offer a framework for further research into the synergistic potential of natural compounds in cancer therapy. Researchers are encouraged to explore similar combinations and elucidate their underlying mechanisms to develop more effective and less toxic cancer treatments.
References
A Comparative Guide to the Antioxidant Activity of Isobatatasin I and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gallic acid is a powerful antioxidant with well-documented free radical scavenging capabilities.[1][2][3] Its efficacy is supported by numerous studies employing various antioxidant assays. In contrast, the antioxidant potential of Isobatatasin I has not been extensively reported in scientific literature. This guide outlines the standard assays—DPPH and ABTS—that would be required to quantify and compare the antioxidant activity of this compound to that of gallic acid. The provided data on gallic acid can be used as a reference standard in such experimental evaluations.
Quantitative Antioxidant Activity: Gallic Acid
The antioxidant capacity of gallic acid has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value | Reference |
| Gallic Acid | DPPH | 13.2 µM | [4][5] |
| Gallic Acid | ABTS | 1.03 ± 0.25 µg/mL | [6][7] |
Note: The conditions for these assays, such as solvent and reaction time, can influence the IC50 values. Therefore, it is crucial to maintain consistent experimental conditions when comparing compounds.
Experimental Protocols
To ensure a valid comparison between this compound and gallic acid, standardized experimental protocols must be followed. Below are the detailed methodologies for the two most common antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and thereby neutralize the DPPH free radical.[8][9] The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[8]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound and gallic acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compounds (e.g., this compound) and the standard (gallic acid) in methanol.
-
In a 96-well microplate, add a specific volume of each dilution of the test compounds and the standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10][11] This method is applicable to both hydrophilic and lipophilic antioxidants.[10]
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound and gallic acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is kept in the dark at room temperature for 12-16 hours before use.[6][12]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.7 at a specific wavelength (e.g., 734 nm).[12]
-
Prepare a series of dilutions of the test compounds (e.g., this compound) and the standard (gallic acid).
-
In a 96-well microplate, add a small volume of each dilution of the test compounds and the standard to the wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).[6]
-
Measure the absorbance of the solutions at the specified wavelength (e.g., 734 nm).
-
A control containing only the solvent and the ABTS•+ solution is also measured.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow: DPPH Assay
The following diagram illustrates the key steps in performing the DPPH antioxidant assay.
References
- 1. Gallic Acid: Benefits, Downsides, and Food Sources [healthline.com]
- 2. mdpi.com [mdpi.com]
- 3. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scielo.br [scielo.br]
- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 10. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
In-Vitro Efficacy of Known TfR1 Inhibitors: A Comparative Analysis
A comprehensive review of the current literature reveals no available data on the in-vitro efficacy of Isobatatasin I as a Transferrin Receptor 1 (TfR1) inhibitor. Research to date has primarily identified this compound as a phenanthrene derivative isolated from the rhizome of safflower, without detailing its specific molecular targets or anti-proliferative mechanisms.
Therefore, a direct comparison between this compound and known TfR1 inhibitors is not feasible at this time. This guide will instead provide a detailed comparison of the in-vitro efficacy of established TfR1 inhibitors, including small molecules and antibody-based therapeutics, to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of cancer biology and therapeutics.
Overview of Transferrin Receptor 1 (TfR1) as a Therapeutic Target
Transferrin Receptor 1 (TfR1), also known as CD71, is a transmembrane glycoprotein essential for iron uptake in cells. It is ubiquitously expressed in proliferating cells to meet their high iron demands for processes like DNA synthesis and cellular respiration. Many cancer cells overexpress TfR1, making it an attractive target for therapeutic intervention. Inhibition of TfR1 can lead to iron deprivation, inducing cell cycle arrest and apoptosis in malignant cells.
In-Vitro Efficacy of Known TfR1 Inhibitors
The following table summarizes the available in-vitro efficacy data for a selection of known TfR1 inhibitors. These inhibitors encompass both small molecules and monoclonal antibodies, each with distinct mechanisms of action.
| Inhibitor Class | Inhibitor Name | Mechanism of Action | Cell Line(s) | Reported In-Vitro Efficacy (IC50/Effect) |
| Small Molecule | TfR-1-IN-1 | Induces ferroptosis by increasing intracellular iron (II) levels. | A2780cis (ovarian), MDA-MB-231 (breast), HL-60 (leukemia) | IC50: 0.51 µM, 0.46 µM, and 0.48 µM, respectively.[1] |
| BCY17901 TFA | Irreversibly inhibits TfR1-mediated endocytosis and iron transport. | Not specified | Ki = 12 nM.[1] | |
| Muriceidine A derivative 12b | Binds to TfR1, causing iron deprivation and ROS imbalance. | MDA-MB-231 (breast) | Exhibited the strongest cytotoxicity among the tested derivatives.[2] | |
| Antibody | 7579 | Downregulates TfR1 surface levels, mitigates proliferation, and induces apoptosis. | U87MG, U251, A172 (glioma), HepG2 (hepatoma), MCF7 (breast) | Effective in mitigating in-vitro proliferation.[3] |
| B3/25 | Inhibits proliferation of leukemia cell lines. | HL-60, KG-1 (myeloid leukemia) | Inhibited in-vitro proliferation.[3] | |
| 43/31 | Inhibits proliferation of leukemia cell lines. | HL-60, KG-1 (myeloid leukemia) | Inhibited in-vitro proliferation.[3] | |
| A24 | Inhibits in-vitro proliferation and induces apoptosis. | Adult T-cell leukemia/lymphoma (ATLL), acute myeloid leukemia (AML), mantle cell lymphoma (MCL) | Demonstrated inhibition of proliferation and induction of apoptosis.[3] | |
| 42/6 | Non-competitively inhibits Tf binding, decreases surface TfR1, and inhibits proliferation. | CCRF-CEM (leukemia), 242 (melanoma) | Inhibited CCRF-CEM cell proliferation.[3] | |
| JST-TFR09 | Interferes with the binding between TfR1 and transferrin, inhibiting iron intake. | Adult T-cell leukemia/lymphoma | Has a great affinity for TfR1.[2] | |
| ch128.1 | Induces sequestration and subsequent degradation of TfR1, leading to lethal iron deprivation. | IM-9 (multiple myeloma) | Potent inhibition of TfR1 function.[4] |
Experimental Protocols
The assessment of in-vitro efficacy of TfR1 inhibitors involves a variety of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Cell Proliferation and Viability Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a TfR1 inhibitor.
-
MTT Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Sulforhodamine B (SRB) Assay:
-
Follow steps 1 and 2 of the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye, which binds to cellular proteins.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assays
These assays are used to determine if the inhibitor induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the inhibitor for the desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.
-
Transferrin (Tf) Uptake Assay
This assay directly measures the functional inhibition of TfR1.
-
Treat cells with the TfR1 inhibitor for a specified period.
-
Incubate the treated cells with fluorescently labeled transferrin (e.g., Tf-FITC or Tf-Alexa Fluor).
-
Wash the cells to remove unbound labeled transferrin.
-
Analyze the cellular fluorescence using flow cytometry or confocal microscopy to quantify the amount of internalized transferrin. A decrease in fluorescence in inhibitor-treated cells compared to control cells indicates inhibition of TfR1-mediated uptake.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: TfR1-mediated iron uptake pathway.
Caption: Experimental workflow for TfR1 inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines against triple-negative breast cancer MDA-MB-231 cells as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Isobatatasin I and its Synthetic Analogs: A Guide for Researchers
A comprehensive evaluation of Isobatatasin I remains a challenge due to the limited publicly available data on its biological activity and the absence of studies on its direct synthetic analogs. This guide provides a comparative framework by examining the known properties of this compound in the context of other bioactive phenanthrene derivatives, which can be considered as broader structural analogs. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of phenanthrene compounds.
This compound is a phenanthrene derivative that has been isolated from the rhizome of safflower (Carthamus tinctorius) and Tamus communis L.[1][2] Its chemical structure is characterized by a three-ring aromatic system, a core feature of the phenanthrene class of compounds. While the specific biological activities of this compound have not been extensively documented in peer-reviewed literature, the broader class of phenanthrene derivatives is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5]
This guide will synthesize the available information on this compound and compare it with data from other well-studied natural and synthetic phenanthrenes, providing a basis for future research and drug discovery efforts.
Data Presentation: A Comparative Overview of Bioactive Phenanthrene Derivatives
To contextualize the potential of this compound, the following table summarizes the cytotoxic activities of several other phenanthrene derivatives against various human cancer cell lines. This data, gathered from multiple studies, highlights the potential of the phenanthrene scaffold as a source of novel anticancer agents.[3][6]
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Ephemeranthoquinone B | HL-60 (Leukemia) | MTT Assay | 2.8 | [3] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-valinol | H460 (Lung Carcinoma) | Not Specified | 6.1 | [3][7] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (Lung Carcinoma) | Not Specified | 11.6 | [3][7] |
| Juncuenin A | THP-1 (Leukemia) | Resazurin Assay | < 6 | [8][9] |
| Dehydrojuncuenin A | THP-1 (Leukemia) | Resazurin Assay | < 6 | [8] |
| Phenanthrene Derivative 4 | THP-1 (Leukemia) | Resazurin Assay | Very Promising | [9] |
| Phenanthrene Derivative 6 | THP-1 (Leukemia) | Resazurin Assay | Very Promising | [9] |
| Phenanthrene Derivative 7 | THP-1 (Leukemia) | Resazurin Assay | Very Promising | [9] |
| Calanquinone A | Various | Not Specified | 0.08 - 1.06 µg/mL | [3] |
| Denbinobin | Various | Not Specified | 0.08 - 1.06 µg/mL | [3] |
Note: "Very Promising" indicates that the study highlighted significant activity without providing a specific IC50 value.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments relevant to the evaluation of phenanthrene derivatives.
Synthesis of Phenanthrene Derivatives
The synthesis of phenanthrene derivatives can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern.[10][11]
General Protocol for Synthesis via Ring-Closing Metathesis (RCM): [10]
-
Preparation of Diene Precursors: Start with the appropriate 1-bromo-2-naphthaldehyde derivatives.
-
Vinylation: Introduce a vinyl group to the naphthaldehyde derivative.
-
Barbier Allylation: Perform an allylation reaction to create the necessary diene precursor.
-
Ring-Closing Metathesis (RCM): Utilize a suitable catalyst (e.g., Grubbs catalyst) to facilitate the ring-closing reaction, forming the phenanthrene core.
-
Aromatization: The final step involves aromatization, which can be driven by dehydration or keto-enol tautomerism, to yield the stable phenanthrene derivative.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel or recrystallization.
Biological Activity Assays
Cytotoxicity Assessment: MTT Assay [12][13]
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., A549, H460, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the phenanthrene compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay [3]
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophage cells, such as RAW 264.7, in a suitable medium.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the phenanthrene derivative for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[3]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Phenanthrene derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Their planar structure allows some of these compounds to intercalate with DNA, and they can also inhibit enzymes crucial for DNA synthesis, leading to apoptosis and cell cycle arrest.[3][6] Key signaling pathways implicated in the anticancer activity of phenanthrene derivatives include the PI3K/Akt and MEK/ERK pathways, which are critical regulators of cell survival and proliferation.[14]
Below are diagrams illustrating a general experimental workflow and a key signaling pathway often targeted by anticancer compounds.
Conclusion
While this compound remains an understudied natural product, its phenanthrene core structure places it in a class of compounds with significant therapeutic potential. The comparative data on other phenanthrene derivatives suggest that this compound and its future synthetic analogs could be promising candidates for anticancer and anti-inflammatory drug development. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for such investigations. The exploration of structure-activity relationships among a broader range of synthetic phenanthrene analogs will be crucial in optimizing their potency and selectivity for specific therapeutic targets.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 39499-84-8 | CAS DataBase [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthesis-of-phenanthrenes-and-1-hydroxyphenanthrenes-via-aromatization-assisted-ring-closing-metathesis-toward-polynuclear-aromatic-hydrocarbons - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Isobatatasin I for TfR1: A Comparative Guide
Introduction
The Transferrin Receptor 1 (TfR1), or CD71, is a transmembrane glycoprotein essential for cellular iron uptake and is frequently overexpressed in proliferating cancer cells, making it a compelling target for therapeutic intervention.[1][2] While several antibodies targeting TfR1 have been developed, the discovery of specific small molecule inhibitors remains an active area of research.[3] This guide provides a framework for validating the binding specificity of a novel, hypothetical small molecule inhibitor, Isobatatasin I, for TfR1. To establish a benchmark for its performance, we will compare its hypothetical data with known TfR1-targeting agents.
This document outlines the critical experiments required to confirm direct target engagement and functional modulation of TfR1, providing researchers and drug development professionals with a comprehensive approach to target validation.
Comparative Analysis of TfR1 Binders
A crucial step in validating a new drug candidate is to compare its performance against existing molecules that target the same receptor. The following table summarizes the binding and functional parameters for the natural ligand, Transferrin, a known small molecule inhibitor, and hypothetical data for this compound.
| Parameter | Transferrin (Holo-Tf) | BCY17901 | This compound (Hypothetical Data) |
| Molecule Type | Endogenous Glycoprotein | Small Molecule | Small Molecule (Phenanthrene) |
| Binding Affinity (Kd) | < 0.1 nM to 4 nM[4] | ~12 nM (Ki)[5][6] | 50 nM |
| Binding Stoichiometry | 2:1 (Tf:TfR1 dimer) | 1:1 (Inhibitor:TfR1 monomer) | 1:1 (Inhibitor:TfR1 monomer) |
| Mechanism of Action | Iron delivery via endocytosis[7] | Irreversible inhibitor, blocks endocytosis and iron transport[5][6] | Competitive inhibitor of Transferrin binding |
| Cellular Activity (IC50) | N/A | Varies by cell line | 0.8 µM (inhibition of cell proliferation) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of a small molecule's specificity for its target. Below are methodologies for key experiments to determine the binding affinity, target engagement, and functional effect of this compound on TfR1.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a biophysical technique used to measure real-time biomolecular interactions, providing data on binding affinity and kinetics.[8]
-
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound to purified recombinant human TfR1.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human TfR1 (extracellular domain)
-
This compound and comparator compounds (e.g., BCY17901)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Covalently immobilize recombinant TfR1 onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Aim for a density that allows for accurate measurement of small molecule binding.
-
Binding Analysis: Inject serial dilutions of this compound (ranging from 0.1 nM to 1 µM) over the TfR1-functionalized surface. Use a reference flow cell to subtract non-specific binding.
-
Kinetic Measurement: Monitor the association and dissociation phases for each concentration.
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein within a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Objective: To confirm that this compound directly binds to and stabilizes TfR1 in intact cells.
-
Materials:
-
TfR1-expressing cell line (e.g., HeLa, K562)
-
This compound
-
PBS and protease inhibitors
-
Equipment for heating, cell lysis (e.g., freeze-thaw), and centrifugation
-
SDS-PAGE and Western blot reagents
-
Anti-TfR1 antibody
-
-
Procedure:
-
Treatment: Treat cultured cells with either vehicle control or a saturating concentration of this compound for 1 hour.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble TfR1 in the supernatant at each temperature using Western blotting with a specific anti-TfR1 antibody.
-
Data Analysis: Plot the amount of soluble TfR1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Protocol 3: Competitive Inhibition of Labeled-Transferrin Uptake
This functional assay determines if the small molecule can inhibit the primary biological function of TfR1, which is the uptake of transferrin.
-
Objective: To assess the ability of this compound to functionally inhibit the TfR1-mediated endocytosis of transferrin.
-
Materials:
-
TfR1-expressing cell line
-
This compound
-
Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Pre-incubation: Seed cells and allow them to adhere. Pre-incubate the cells with increasing concentrations of this compound for 30 minutes at 37°C.
-
Competitive Binding: Add a fixed concentration of fluorescently-labeled Transferrin to the cells and incubate for an additional 30-60 minutes at 37°C to allow for endocytosis.
-
Washing: Wash the cells with cold PBS to remove unbound labeled Transferrin. An acid wash step can be included to remove surface-bound, non-internalized ligand.
-
Analysis: Quantify the cellular fluorescence using a flow cytometer.
-
Data Analysis: Plot the mean fluorescence intensity against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of transferrin uptake.
-
Visualizing the Validation Process and Biological Pathway
Diagrams are essential for illustrating complex workflows and biological processes. The following have been generated using the Graphviz DOT language to meet the specified requirements.
Caption: Experimental workflow for validating the specificity of a small molecule inhibitor for TfR1.
Caption: The TfR1-mediated iron uptake and recycling pathway.
References
- 1. Downregulation of TfR1 promotes progression of colorectal cancer via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Identification of a Novel Inhibitor of TfR1 from Designed and Synthesized Muriceidine A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Comparing in vitro affinity measurements of antibodies to TfR1: Surface plasmon resonance versus on-cell affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isobatatasin I: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity of Isobatatasin I, a potent, irreversible inhibitor of Transferrin Receptor 1 (TfR1). Understanding the selectivity of a compound is critical for assessing its potential off-target effects and overall therapeutic profile. While this compound has been identified as a high-affinity ligand for TfR1, comprehensive data on its interaction with other receptors is not extensively available in current literature. This guide outlines the established primary activity of this compound and details the standard experimental protocols used to determine receptor cross-reactivity, providing a framework for future investigation.
Primary Target: Transferrin Receptor 1 (TfR1)
This compound is a phenanthrene derivative that acts as a potent irreversible inhibitor of Transferrin Receptor 1 (TfR1) with an inhibition constant (Ki) of 12 nM. Its mechanism of action involves the inhibition of TfR1-mediated endocytosis and subsequent iron transport, which leads to the suppression of proliferation in iron-dependent tumor cells.
Cross-Reactivity Profile of this compound
A thorough review of published literature reveals a lack of specific data on the cross-reactivity of this compound with other receptors. While its high potency for TfR1 is established, its selectivity profile against a broader panel of receptors has not been characterized. The table below is presented as a template for future studies.
Table 1: Cross-Reactivity of this compound with Other Receptors
| Receptor | Family | Ligand | This compound Affinity (Ki/IC50/EC50) | Fold Selectivity (vs. TfR1) |
| TfR1 | Transferrin Receptor | Transferrin | 12 nM (Ki) | - |
| Receptor X | e.g., GPCR | Endogenous Ligand | Data not available | Data not available |
| Receptor Y | e.g., Ion Channel | Endogenous Ligand | Data not available | Data not available |
| Receptor Z | e.g., Kinase | Endogenous Ligand | Data not available | Data not available |
Experimental Protocols for Determining Receptor Cross-Reactivity
To assess the cross-reactivity of a compound like this compound, a combination of in vitro binding and functional assays is typically employed. These assays measure the ability of the compound to bind to various receptors and to modulate their activity.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.[1] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound (in this case, this compound) is then introduced to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value.
General Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Receptor Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: The receptor membranes are incubated with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the effect of a compound on the biological response of a receptor upon activation.[2][3] These assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
Examples of Functional Assays:
-
cAMP Assays: For G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase, changes in intracellular cyclic AMP (cAMP) levels are measured in the presence of the test compound.
-
Calcium Flux Assays: For GPCRs that signal through phospholipase C, changes in intracellular calcium concentrations are measured using fluorescent calcium indicators.
-
GTPγS Binding Assays: This assay measures the activation of G-proteins by determining the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Visualizing Signaling Pathways and Experimental Workflows
Transferrin Receptor 1 (TfR1) Signaling Pathway
The primary function of TfR1 is to mediate the uptake of iron into the cell through the endocytosis of iron-bound transferrin.[4][5] The binding of this compound inhibits this process.
Caption: TfR1-mediated iron uptake pathway.
Experimental Workflow for Receptor Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of receptors.
Caption: Workflow for receptor cross-reactivity.
References
- 1. The Endocytic Fate of the Transferrin Receptor Is Regulated by c-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional endocytosis and trafficking of transferrin receptor induced by iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Transferrin receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cytotoxicity Assays for Evaluating Isobatatasin I
For Immediate Publication
Introduction
Isobatatasin I, a member of the stilbenoid family of natural compounds, has garnered interest for its potential therapeutic properties, including anticancer activities. Stilbenoids are known to exert cytotoxic effects through various mechanisms, often involving the induction of apoptosis and interference with mitochondrial function.[1][2][3][4][5] Accurately quantifying the cytotoxic potential of compounds like this compound is a critical step in preclinical drug development. Researchers are presented with a variety of in vitro cytotoxicity assays, each with distinct biological principles, advantages, and limitations.
This guide provides a head-to-head comparison of three widely used cytotoxicity assays—MTT, LDH, and CellTiter-Glo®—to assist researchers in selecting the most appropriate method for evaluating the effects of this compound and other natural products.[6][7] The comparison is based on the presumed mechanism of action for stilbenoids, which often involves metabolic disruption and loss of membrane integrity preceding cell death.
Comparison of Key Cytotoxicity Assays
The choice of a cytotoxicity assay can significantly influence the interpretation of experimental results.[8] An assay that measures an early apoptotic event may yield different results than one that quantifies a late-stage necrotic event. Therefore, understanding the underlying mechanism of each assay is paramount. The following table summarizes the key characteristics of the MTT, LDH, and CellTiter-Glo® assays.
| Feature | MTT Assay | LDH Release Assay | CellTiter-Glo® Luminescent Assay |
| Principle | Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity (necrosis).[8][9][11] | Quantifies ATP, the principal energy currency in cells, which is a key indicator of metabolically active, viable cells. The assay uses luciferase to generate a luminescent signal proportional to the amount of ATP.[10][11] |
| What is Measured? | Mitochondrial metabolic activity.[9] | Loss of membrane integrity (cytotoxicity/necrosis).[11] | Intracellular ATP levels (cell viability).[11] |
| Pros | - Well-established and widely used.[9]- Inexpensive.- Reflects cellular metabolic health. | - Directly measures cell death.- Can distinguish between apoptosis (low LDH release) and necrosis (high LDH release) in some contexts.- Homogeneous assay format available.[11] | - High sensitivity; can detect as few as 15 cells.[11]- Rapid, simple "add-mix-measure" protocol.[11]- Wide linear range. |
| Cons | - Endpoint assay; requires cell lysis with a solvent (e.g., DMSO).[10]- Can be affected by compounds that alter cellular redox potential.- Formazan crystals are insoluble, requiring a solubilization step.[10] | - LDH in serum can cause high background.[9]- Measures a late-stage event in cell death.- Less sensitive for detecting apoptosis or cytostatic effects. | - More expensive than colorimetric assays.- Requires a luminometer for detection.- ATP levels can fluctuate with metabolic changes unrelated to viability. |
| Instrumentation | Spectrophotometer (Absorbance) | Spectrophotometer (Absorbance) or Fluorometer | Luminometer |
Illustrative Experimental Data
While specific comparative data for this compound is not widely published, the following table presents hypothetical yet realistic IC50 values that could be obtained from each assay when testing a stilbenoid compound against a cancer cell line (e.g., HeLa) after a 48-hour treatment.
| Assay | Hypothetical IC50 (µM) | Interpretation |
| MTT Assay | 25 µM | Reflects the concentration at which this compound inhibits mitochondrial function by 50%. This is often an early indicator of apoptosis. |
| LDH Release Assay | 50 µM | Indicates that a higher concentration is required to cause 50% maximal LDH release, suggesting that overt membrane rupture (necrosis) occurs at higher doses or later time points compared to metabolic inhibition. |
| CellTiter-Glo® Assay | 20 µM | The lower IC50 value suggests that depletion of cellular ATP is a very early event in the cytotoxic mechanism of this compound, preceding significant mitochondrial dehydrogenase inhibition. |
Note: These values are for illustrative purposes to demonstrate potential differences in assay sensitivity and endpoints.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for each of the discussed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored or fluorescent product.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's instructions (e.g., absorbance at 490 nm).
-
Controls: Include controls for maximum LDH release (by lysing untreated cells) and background.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay measures the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Ensure the 96-well plate is opaque-walled to prevent signal crosstalk.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using the DOT language to illustrate the experimental workflow and a key signaling pathway relevant to stilbenoid-induced cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: The intrinsic apoptosis pathway, a common target for stilbenoids.
Conclusion
When evaluating the cytotoxicity of this compound, a multi-assay approach is recommended. The CellTiter-Glo® assay is ideal for high-sensitivity screening to detect early viability changes. The MTT assay provides a cost-effective method to assess metabolic compromise, a hallmark of stilbenoid action. The LDH assay serves as a valuable tool to confirm late-stage cytotoxicity and membrane damage. By comparing results from assays that probe different cellular processes, researchers can gain a more comprehensive understanding of the cytotoxic mechanisms of this compound, facilitating its development as a potential therapeutic agent.
References
- 1. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
Alternatives to Isobatatasin I for inducing ferroptosis
A comprehensive guide to small-molecule inducers of ferroptosis, presenting a comparative analysis of their mechanisms and experimental applications. As information on Isobatatasin I is limited in publicly available scientific literature, this guide focuses on well-characterized and widely used alternatives for inducing ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.
Comparison of Ferroptosis Inducers
Ferroptosis can be initiated through various mechanisms, primarily targeting the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides, or by depleting its cofactor, glutathione (GSH). The following table summarizes the properties of prominent ferroptosis-inducing compounds.
| Inducer | Class | Primary Target(s) | Mechanism of Action |
| Erastin | System Xc- Inhibitor | System Xc- (SLC7A11), VDAC2/3 | Inhibits the cystine/glutamate antiporter, leading to depletion of intracellular cysteine and subsequent GSH synthesis. This results in the inactivation of GPX4.[1][2][3] It can also directly bind to Voltage-Dependent Anion Channels (VDACs) on the mitochondria.[4] |
| RSL3 | GPX4 Inhibitor | GPX4 | Directly and covalently binds to the active site of GPX4, leading to its inactivation and the accumulation of lipid reactive oxygen species (ROS).[1][5][6] It may also inhibit other antioxidant selenoproteins.[7] |
| FIN56 | Dual-action Inducer | GPX4, Squalene Synthase (SQS) | Induces ferroptosis by promoting the degradation of GPX4 and by depleting Coenzyme Q10 (CoQ10) through the activation of SQS.[1] |
| Withaferin A | Dual-action Natural Product | Keap1, GPX4 | At lower concentrations, it can activate the Nrf2 pathway via Keap1 targeting, leading to an increase in labile iron through heme oxygenase-1 (non-canonical). At higher concentrations, it inactivates GPX4 (canonical).[8][9][10] |
| Sorafenib | Multi-kinase Inhibitor | System Xc- | An FDA-approved drug that can induce ferroptosis by inhibiting System Xc-, similar to erastin.[11] |
| Sulfasalazine | System Xc- Inhibitor | System Xc- | An FDA-approved anti-inflammatory drug that inhibits System Xc-, leading to GSH depletion.[12] |
| BSO | GSH Synthesis Inhibitor | Glutamate-cysteine ligase (GCL) | Buthionine sulfoximine (BSO) inhibits GCL, a key enzyme in GSH synthesis, thereby inducing ferroptosis.[11][13] |
| Artemisinin & Derivatives | Iron-activated compounds | Iron Homeostasis | These antimalarial drugs can induce ferroptosis by increasing the labile iron pool, in part through promoting ferritinophagy (the autophagic degradation of ferritin).[14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ferroptosis inducers. Below are protocols for key experiments.
Cell Viability Assay
This assay quantifies the cytotoxic effects of the ferroptosis inducers.
-
Protocol (Methylene Blue Staining):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ferroptosis inducers (e.g., Erastin, RSL3, FIN56) and appropriate controls (e.g., vehicle control, positive control).
-
After the desired incubation period (e.g., 24-48 hours), remove the culture medium.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the cells with 0.1% Methylene Blue solution in 0.01 M borate buffer (pH 8.5) for 30 minutes.
-
Wash the plate extensively with deionized water to remove excess stain and allow it to dry completely.
-
Elute the stain by adding 100 µL of 0.1 N HCl to each well and incubate for 1 hour at 37°C.
-
Measure the absorbance at 620 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Measurement of Lipid Peroxidation
This assay directly measures a key hallmark of ferroptosis.
-
Protocol (C11-BODIPY 581/591 Staining):
-
Seed cells in a suitable format (e.g., 6-well plate or glass-bottom dish) and allow them to adhere.
-
Treat the cells with the ferroptosis inducers for the desired time. Include a positive control (e.g., a known inducer) and a negative control (vehicle). An inhibitor control like Ferrostatin-1 can also be used to confirm ferroptosis-specific lipid peroxidation.
-
In the last 30-60 minutes of the treatment, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with PBS.
-
Analyze the cells using flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Quantify the mean fluorescence intensity of the green channel to compare the levels of lipid ROS between different treatment groups.[17]
-
Quantification of Intracellular Labile Iron
This assay measures the pool of redox-active iron that participates in ferroptosis.
-
Protocol (Fluorescent Iron Probe):
-
Culture cells in a suitable format for fluorescence imaging or flow cytometry.
-
Treat the cells with the compounds of interest.
-
During the final 30-60 minutes of incubation, load the cells with a fluorescent iron probe (e.g., FerroOrange, Phen Green SK) according to the manufacturer's instructions.
-
Wash the cells with PBS or a suitable buffer to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence (for quench-based probes) or a decrease (for some probes) indicates an elevated level of intracellular labile iron.
-
Western Blot Analysis of GPX4
This method is used to assess the protein levels of GPX4, which is often degraded or downregulated during ferroptosis induced by certain compounds.
-
Protocol:
-
Treat cells with the ferroptosis inducers for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative expression levels of GPX4.
-
Visualizations
Signaling Pathways in Ferroptosis
Caption: Core pathways of ferroptosis induction.
Experimental Workflow for Comparing Ferroptosis Inducers
Caption: Workflow for comparing ferroptosis inducers.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma [jci.org]
- 10. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting ferroptosis pathways in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hacking the Lipidome: New Ferroptosis Strategies in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isobatatasin I
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult your institution's environmental health and safety (EHS) guidelines. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of Isobatatasin I should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this compound be disposed of down the drain or in regular trash[1].
-
Containment:
-
Solid this compound waste should be carefully placed in a clearly labeled, sealed container.
-
For spills, do not dry sweep. Moisten the spilled material with a suitable solvent (e.g., a 50/50 mixture of ethanol and water) to prevent dust formation, or use a HEPA-filter vacuum for cleanup[1].
-
Place all contaminated materials, including absorbent pads, paper towels, and disposable PPE, into the designated hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents[1].
-
Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed professional hazardous waste disposal company to arrange for the collection and proper disposal of the waste.
-
Provide them with accurate information about the waste material to ensure it is handled and disposed of in accordance with all federal, state, and local regulations.
-
Quantitative Data for Safe Handling and Disposal
While specific quantitative data for this compound is not available, the following table outlines the types of information researchers should seek from a comprehensive Safety Data Sheet for safe handling and disposal of any chemical substance.
| Parameter | Value | Significance for Disposal |
| LD50 (Oral, Rat) | Data not available | Indicates acute toxicity and informs the level of precaution needed during handling. |
| Aquatic Toxicity | Expected to be high (based on phenanthrene) | Highlights the severe environmental hazard and the critical need to prevent release into waterways. |
| Persistence and Degradability | Data not available | Determines the long-term environmental impact and influences the choice of disposal method. |
| Bioaccumulative Potential | Data not available | Indicates the potential for the substance to accumulate in organisms, posing a risk to the food chain. |
| Solubility | Data not available | Affects how the substance might move in the environment and informs cleanup procedures for spills. |
Experimental Protocols for Waste Treatment
For certain polycyclic aromatic hydrocarbons (PAHs), advanced disposal methods such as incineration or chemical oxidation may be employed by licensed waste disposal facilities[2].
-
Incineration: Controlled incineration at high temperatures (820 to 1,600 °C) can be an effective method for the complete destruction of PAH waste[2]. This process should only be carried out in a licensed industrial incinerator equipped with appropriate emission controls.
-
Chemical Oxidation: Treatment with strong oxidizing agents like potassium permanganate or potassium dichromate can be used to break down some PAHs into less harmful substances[2]. This is a specialized process that should only be performed by trained professionals in a controlled environment.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Isobatatasin I
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isobatatasin I, a phenanthrene derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages safety protocols for the handling of phenanthrene and related compounds to establish a robust framework for personal protection.
Understanding the Risks: A Data-Driven Approach
| Property | Phenanthrene Data | Implications for Handling this compound |
| Appearance | White crystalline solid | Potential for dust inhalation. |
| Solubility | Insoluble in water, soluble in organic solvents | Use appropriate solvents and be aware of potential for skin absorption. |
| Hazards | Harmful if swallowed, causes skin irritation | Ingestion and skin contact must be avoided. |
| Toxicity | Potential carcinogen and mutagen | Long-term exposure should be minimized through engineering controls and PPE. |
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical.[1] For this compound, a minimum of the following PPE is recommended to minimize exposure:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[1] In situations where splashing is a risk, chemical safety goggles and a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves with a minimum thickness of 4mil are recommended for handling solid compounds and solutions.[1] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against splashes and spills. For procedures with a higher risk of contamination, disposable coveralls may be necessary.
-
Respiratory Protection: All manipulations of solid this compound or its solutions in volatile solvents must be performed within a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator with organic vapor cartridges is required.
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use the smallest quantity of material necessary for the experiment.
-
Ground all equipment containing the material to prevent static discharge.[3]
-
Wash hands thoroughly after handling and before leaving the laboratory.[2]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Keep the container tightly closed and clearly labeled with the chemical name and appropriate hazard warnings.[1]
-
Protect from light, as solutions of similar compounds are susceptible to photodegradation.[1]
Disposal:
-
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as hazardous waste.[1]
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or the environment.[2][4]
Hierarchy of Controls
To ensure the highest level of safety, a combination of control measures should be implemented. The hierarchy of controls prioritizes the most effective measures for minimizing risk.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery. This proactive approach to safety not only protects individuals but also upholds the integrity and responsibility of the entire research community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
